Nlrp3-IN-31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17ClN4O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)pyrido[3,4-d]pyridazin-4-amine |
InChI |
InChI=1S/C18H17ClN4O/c19-13-5-3-12(4-6-13)17-15-7-8-20-11-16(15)18(23-22-17)21-10-14-2-1-9-24-14/h3-8,11,14H,1-2,9-10H2,(H,21,23) |
InChI Key |
CWKRBIAXTXXNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C3=C2C=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Direct NLRP3 Inflammasome Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Nlrp3-IN-31". Therefore, this guide will focus on the well-characterized and potent NLRP3 inhibitor, MCC950 , as a representative example to illustrate the mechanism of action, quantitative data, and experimental protocols relevant to direct NLRP3 inhibitors.
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders, making it a prime therapeutic target.[5][6][7] This guide provides a detailed overview of the mechanism of action for direct NLRP3 inhibitors, using MCC950 as a case study.
Core Mechanism of Action: Direct Inhibition of NLRP3
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[8] Its mechanism centers on direct binding to the NLRP3 protein, thereby preventing its activation and the subsequent downstream inflammatory cascade.
Binding Site and Molecular Interaction
MCC950 directly targets the NACHT domain of the NLRP3 protein. Specifically, it has been shown to bind to the ATP-binding motif within the NACHT domain.[9][10] This interaction is non-covalent. The binding of MCC950 stabilizes the NLRP3 protein in an inactive, closed conformation.[11][12] This conformational lock prevents the necessary structural changes that allow for ATP hydrolysis, which is an essential step for NLRP3 oligomerization and subsequent inflammasome assembly.[7][9][11]
By inhibiting the ATPase activity of NLRP3, MCC950 effectively blocks the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thus preventing the formation of the active inflammasome complex.[9][13]
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[11] The second signal, provided by various stimuli such as extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the inflammasome.[3]
MCC950 acts on the second step of this pathway. It does not inhibit the initial priming signal but specifically blocks the activation and assembly of the NLRP3 complex itself.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on the Discovery of NLRP3 Inhibitors and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
An In-depth Technical Guide to MCC950: A Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] It acts as a cytosolic sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[1][2][5] Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature forms.[1][2][5] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases like Alzheimer's disease.[4][5][6]
MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a critical tool for studying NLRP3-driven inflammation and as a promising therapeutic candidate.[7] This guide provides a comprehensive technical overview of MCC950, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in research settings.
Mechanism of Action
MCC950 exerts its inhibitory effect through direct interaction with the NLRP3 protein. Mechanistic studies have revealed that MCC950 binds to the NACHT domain of both the active and inactive conformations of NLRP3.[8] This binding event is thought to lock NLRP3 in an inactive state, thereby preventing its ATPase activity, which is essential for the oligomerization and subsequent activation of the inflammasome complex.[8] Consequently, the downstream events of ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization, caspase-1 activation, and the release of mature IL-1β and IL-18 are inhibited.[9]
Data Presentation: Inhibitory Potency of MCC950
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MCC950 against NLRP3 inflammasome activation in various cellular models.
| Cell Type | Activator(s) | Measured Readout | IC50 (nM) | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/Nigericin | IL-1β Release | ~7.5 | [9] |
| Human Monocyte-Derived Macrophages (HMDMs) | LPS + ATP/Nigericin | IL-1β Release | ~8.1 | [9] |
| Undifferentiated THP-1 Cells | LPS + Nigericin | ASC Speck Formation | 3 | [9] |
| Differentiated THP-1 Cells | LPS + Nigericin | ASC Speck Formation | 60 | [9] |
| Primary Adult Mouse Microglia | LPS + ATP/Nigericin | IL-1β Release | Potent Inhibition | [9] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for assessing the inhibitory activity of compounds like MCC950 on NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Priming:
-
Cell Lines: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are commonly used.[10][11] THP-1 cells require differentiation into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for BMDMs).
-
Priming (Signal 1): To induce the expression of pro-IL-1β and NLRP3, prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3 hours).[9][12]
2. Inhibitor Treatment:
-
Following priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of MCC950 or the test compound.
-
Incubate for a predetermined time (e.g., 15-60 minutes) to allow for cellular uptake and target engagement.[9]
3. NLRP3 Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding a specific agonist, such as:
4. Measurement of IL-1β Release:
-
After the activation period, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
Normalize the IL-1β concentrations to a vehicle-treated control.
-
Plot the normalized data against the inhibitor concentrations and fit a dose-response curve to determine the IC50 value.
In Vivo Model of NLRP3-Mediated Peritonitis
This protocol outlines a common in vivo model to evaluate the efficacy of NLRP3 inhibitors.
1. Animal Model:
-
Use C57BL/6 mice or a relevant transgenic model.
2. Priming:
-
Administer a sublethal dose of LPS intraperitoneally (i.p.) to prime the inflammatory response.
3. Inhibitor Administration:
-
Administer MCC950 or the test compound via an appropriate route (e.g., oral gavage, i.p. injection) at a specified time before the NLRP3 stimulus.
4. NLRP3 Activation:
-
Induce peritonitis by i.p. injection of an NLRP3 activator, such as MSU crystals.[13]
5. Assessment of Inflammation:
-
At a defined time point after the challenge (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage.
-
Measure the levels of IL-1β in the peritoneal lavage fluid by ELISA.
-
Analyze the immune cell infiltrate in the peritoneal cavity using flow cytometry.
Mandatory Visualizations
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. NLRP3 - Wikipedia [en.wikipedia.org]
- 4. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of NLRP3-IN-31 in Inflammasome Research
To our valued researchers, scientists, and drug development professionals,
This technical guide addresses the growing interest in the selective inhibition of the NLRP3 inflammasome, a key mediator of inflammation implicated in a wide range of diseases. While the specific compound NLRP3-IN-31 has emerged as a commercially available tool for researchers, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth characterization.
Following an exhaustive search, we have determined that detailed information regarding the precise mechanism of action, extensive quantitative data beyond initial screening metrics, and validated experimental protocols for this compound are not currently available in peer-reviewed publications or patents. This scarcity of data precludes the creation of a comprehensive technical guide on this specific molecule that would meet the rigorous standards of scientific and drug development professionals.
In light of this, and to provide a valuable resource that fulfills the core requirements of an in-depth technical guide, we will focus on the well-characterized and widely utilized NLRP3 inhibitor, MCC950 . The wealth of available data on MCC950 allows for a thorough exploration of its role in inflammasome research, complete with quantitative data, detailed experimental protocols, and the requested visualizations.
The NLRP3 Inflammasome: A Central Player in Inflammation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[1][3]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the activation and assembly of the NLRP3 inflammasome.[1][2] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the activation of pro-caspase-1 into its active form, caspase-1.[1][2]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1][2] Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Due to its central role in inflammation, dysregulation of the NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune disorders, including gout, Alzheimer's disease, and type 2 diabetes.[4] This has made the NLRP3 inflammasome a highly attractive target for therapeutic intervention.
MCC950: A Potent and Selective NLRP3 Inhibitor
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4] It has been extensively studied and serves as a valuable tool for investigating the role of the NLRP3 inflammasome in various disease models.
Mechanism of Action of MCC950
MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. It has been shown to block both the canonical and non-canonical NLRP3 inflammasome activation pathways by abrogating ASC oligomerization.[4]
Below is a diagram illustrating the NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.
Quantitative Data for MCC950
The following table summarizes key quantitative data for MCC950 from various studies.
| Parameter | Cell Type | Assay | Value |
| IC50 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β release (LPS + ATP) | ~8 nM |
| IC50 | Human Monocyte-Derived Macrophages (MDMs) | IL-1β release (LPS + Nigericin) | ~15 nM |
| IC50 | THP-1 cells | IL-1β release (LPS + Nigericin) | ~10 nM |
| Selectivity | Various | IL-1β release | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes |
Experimental Protocols for Studying NLRP3 Inflammasome Inhibition with MCC950
Below are detailed methodologies for key experiments used to characterize the activity of NLRP3 inhibitors like MCC950.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of the NLRP3 inflammasome in macrophages and the assessment of inhibition by MCC950.
Caption: Experimental Workflow for In Vitro NLRP3 Inhibition Assay.
Materials:
-
Murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
MCC950
-
Opti-MEM or other serum-free media
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 4 hours at 37°C.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with serum-free medium (e.g., Opti-MEM). Add various concentrations of MCC950 to the wells and pre-incubate for 1 hour at 37°C.
-
Activation: Add the NLRP3 activator (e.g., ATP to a final concentration of 5 mM or Nigericin to 10 µM) to the wells and incubate for 1 hour at 37°C.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Assess cell viability/pyroptosis by measuring LDH release from the supernatant using a cytotoxicity assay kit.
-
-
Data Analysis: Calculate the IC50 value of MCC950 by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
ASC Speck Visualization Assay
This assay allows for the visualization of NLRP3 inflammasome assembly by observing the formation of ASC specks.
Procedure:
-
Seed macrophages on glass coverslips in a 24-well plate.
-
Prime and treat with MCC950 and the NLRP3 activator as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against ASC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope. The formation of a single large, perinuclear fluorescent dot (the ASC speck) in activated cells indicates inflammasome assembly. The percentage of cells with ASC specks can be quantified.
Conclusion
While the specific inhibitor this compound remains to be fully characterized in the public scientific domain, the extensive research on MCC950 provides a robust framework for understanding the therapeutic potential of NLRP3 inflammasome inhibition. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers working in this exciting and rapidly evolving field. As more data on novel NLRP3 inhibitors become available, this guide will be updated to reflect the latest advancements in inflammasome research.
References
- 1. TRIM31 inhibits NLRP3 inflammasome and pyroptosis of retinal pigment epithelial cells through ubiquitination of NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP13 stabilizes NLRP3 to facilitate inflammasome activation by preventing TRIM31-mediated NLRP3 ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional Uses, Chemical Constituents and Pharmacological Activities of the Toona sinensis Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Specificity and Validation of NLRP3 Inflammasome Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Nlrp3-IN-31" did not yield any publicly available data. This guide will therefore focus on the principles of NLRP3 inhibitor target specificity and validation, using the well-characterized and potent inhibitor, MCC950 , as a primary example to illustrate these concepts. The methodologies and data presentation formats provided herein are applicable to the evaluation of any novel NLRP3 inhibitor.
Introduction to NLRP3 Inflammasome and its Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1.[1][2] This assembly leads to the auto-catalytic activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and can induce a form of inflammatory cell death known as pyroptosis.[1][4]
Given that aberrant NLRP3 inflammasome activation is implicated in a host of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative diseases, NLRP3 has emerged as a high-priority target for therapeutic intervention.[1][3] Small molecule inhibitors that directly and specifically target NLRP3 are of significant interest. Validating the specificity of these inhibitors is crucial to ensure their efficacy and to minimize potential off-target effects.
Signaling Pathway of Canonical NLRP3 Inflammasome Activation
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, "priming," is typically initiated by microbial components that activate transcription factors like NF-κB, leading to the increased expression of NLRP3 and pro-IL-1β. The second signal, "activation," can be triggered by various stimuli that lead to cellular events such as potassium efflux. This triggers the assembly of the inflammasome complex.
Quantitative Data on Target Specificity: The Case of MCC950
A critical aspect of characterizing an inhibitor is quantifying its potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against the intended target and comparing it to the IC50 against other related proteins or pathways.
Table 1: In Vitro Potency of MCC950 against NLRP3 Inflammasome
| Cell Type | Activator(s) | Readout | IC50 (nM) | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | LPS + ATP | IL-1β Release | 7.5 | [5][6] |
| Human Monocyte-Derived Macrophages (HMDM) | LPS + Nigericin | IL-1β Release | 8.1 | [6] |
| THP-1 Macrophages | LPS + Nigericin | Pyroptosis | 0.2 µM (200 nM) | [4] |
Table 2: Selectivity Profile of MCC950 Against Other Inflammasomes
| Inflammasome Target | Cell Type | Activator(s) | Readout | MCC950 Activity | Reference(s) |
| NLRP3 | BMDM | LPS + various | IL-1β Release | Potent Inhibition | [1] |
| AIM2 | BMDM | Poly(dA:dT) | IL-1β Release | No significant inhibition | [1] |
| NLRC4 | BMDM | Salmonella typhimurium | IL-1β Release | No significant inhibition | [1] |
| NLRP1 | BMDM | Muramyl Dipeptide | IL-1β Release | No inhibition | [1] |
Table 3: Off-Target Activity Profile of MCC950
| Off-Target Candidate | Assay Type | Readout | IC50 (µM) | Notes | Reference(s) |
| Carbonic Anhydrase 2 (CA2) | Enzymatic Assay | Esterase Activity | 11 | Identified via chemical proteomics; noncompetitive inhibition. | [4][7][8][9] |
| TLR Signaling | Cytokine Measurement | TNF-α Release | > 10 | No significant inhibition of LPS-induced TNF-α. | [1] |
| K+ Efflux / Ca2+ Flux | Ion Flux Measurement | Intracellular Ion Levels | N/A | Does not block upstream ion flux events. | [1] |
Experimental Protocols for Target Validation
Validating that a compound specifically inhibits NLRP3 requires a multi-faceted approach, combining cellular assays to measure downstream effects with biochemical assays to demonstrate direct target engagement.
Cellular Assay: IL-1β Release Measurement by ELISA
This is the most common functional assay to assess NLRP3 inflammasome activity.
Objective: To quantify the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by the test compound.
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or human THP-1 cells in 96-well plates and allow them to adhere.
-
Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the test compound (e.g., MCC950 from 1 nM to 10 µM) for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 60 minutes.
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Biochemical Assay: Drug Affinity Responsive Target Stability (DARTS)
DARTS is used to demonstrate direct binding of a small molecule to its protein target in a complex biological lysate.[10][11]
Objective: To show that the test compound protects the NLRP3 protein from protease degradation, indicating direct interaction.
Methodology:
-
Cell Lysis: Lyse LPS-primed macrophages in a non-denaturing lysis buffer.
-
Inhibitor Incubation: Treat aliquots of the cell lysate with the test compound (e.g., MCC950) at various concentrations or a vehicle control for 1 hour.
-
Protease Digestion: Add a protease (e.g., pronase) to each lysate and incubate for a defined time (e.g., 30 minutes) at room temperature to allow for protein digestion.
-
Reaction Quenching: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Analyze the samples by western blot using an antibody specific for NLRP3. A positive result is observed if the band corresponding to NLRP3 is more intense (less degraded) in the presence of the inhibitor compared to the vehicle control.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is another method to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Objective: To demonstrate that the test compound increases the thermal stability of NLRP3 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins. Denatured proteins will aggregate and be removed by centrifugation.
-
Protein Quantification: Collect the soluble fraction and analyze the amount of remaining, non-denatured NLRP3 protein by western blot or mass spectrometry.
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells, indicating stabilization of NLRP3 by the compound.
Conclusion
The validation of a specific NLRP3 inhibitor is a rigorous process that requires a combination of quantitative cellular assays and direct biochemical or biophysical binding assays. As exemplified by the extensive characterization of MCC950, an ideal inhibitor should demonstrate potent, low-nanomolar inhibition of the NLRP3 inflammasome while showing minimal activity against other inflammasomes and unrelated cellular pathways. Methodologies such as ELISA for IL-1β release, DARTS, and CETSA are fundamental tools for researchers and drug developers to confirm target specificity and build a robust data package for novel NLRP3-targeting therapeutics. This systematic approach ensures a thorough understanding of the compound's mechanism of action and potential liabilities before advancing to preclinical and clinical development.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
Nlrp3-IN-31 for Studying NLRP3-Driven Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NLRP3 inflammasome and the methodologies for studying its role in inflammation, with a focus on the utilization of small molecule inhibitors like Nlrp3-IN-31. This document details the intricate signaling pathways of the NLRP3 inflammasome, presents established experimental protocols for its study, and offers a framework for the evaluation of inhibitory compounds.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multi-protein complex plays a pivotal role in response to a wide array of sterile danger signals and pathogen-associated molecular patterns (PAMPs and DAMPs), triggering a potent inflammatory response.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a significant therapeutic target.[1]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. It leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3]
Once assembled, the inflammasome facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[5] Additionally, caspase-1 can cleave gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[5]
Mechanism of Action of NLRP3 Inhibitors
NLRP3 inhibitors are small molecules designed to interfere with the activation and function of the NLRP3 inflammasome. While the specific mechanism of this compound is not detailed in publicly available literature, NLRP3 inhibitors generally act through several mechanisms:
-
Direct Inhibition of NLRP3: Some inhibitors, like the widely studied MCC950, are thought to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization.[1]
-
Inhibition of Upstream Signaling: Other compounds may target upstream events that are necessary for NLRP3 activation, such as potassium efflux or the production of reactive oxygen species (ROS).
-
Disruption of Protein-Protein Interactions: Inhibitors can also be designed to block the interaction between different components of the inflammasome complex, such as the NLRP3-ASC interaction.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights potential points of inhibition.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome activation in aged macrophages is diminished during Streptococcus pneumoniae infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of NLRP3 inflammasome inhibitors. The protocols outlined below are designed to be adaptable for various research settings, focusing on key assays to determine the efficacy and potency of test compounds, such as Nlrp3-IN-31 and other selective inhibitors.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes.[1][3] This leads to the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. The assembly of this complex facilitates the auto-activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[1][3] Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[4][5]
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.
Data Presentation: In Vitro Activity of Representative NLRP3 Inhibitors
The following tables summarize the in vitro potency of several known NLRP3 inhibitors. This data can serve as a benchmark for the evaluation of new compounds like this compound.
Table 1: Inhibition of IL-1β and IL-18 Release
| Compound | Cell Type | Assay Readout | IC50 |
| MCC950 | THP-1 cells | IL-1β Release | 8 nM |
| Compound 7 | THP-1 cells | IL-1β Release | 35 nM[4] |
| Compound 7 | THP-1 cells | IL-18 Release | 33 nM[4] |
| NT-0249 | Human PBMCs | IL-18 Release | 12 nM |
| NT-0249 | Human Whole Blood | IL-1β Release | 1.3 µM |
Table 2: Inhibition of ASC Speck Formation
| Compound | Cell Type | Assay Readout | IC50 |
| NBC19 | THP-1 cells | ASC Speck Formation | 60 nM |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize NLRP3 inflammasome inhibitors.
General Experimental Workflow
IL-1β and IL-18 Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β or IL-18 secreted into the cell culture supernatant, which is a direct measure of NLRP3 inflammasome activity.
Materials:
-
Human or murine monocytic cell lines (e.g., THP-1, J774A.1) or primary cells (e.g., bone marrow-derived macrophages (BMDMs), peripheral blood mononuclear cells (PBMCs)).
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., Nigericin, ATP).
-
Test inhibitor (e.g., this compound).
-
Commercially available ELISA kits for human or mouse IL-1β/IL-18.
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well for iBMDMs) and allow them to adhere overnight.[6] For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the assay.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 1 hour. Include a vehicle control.
-
NLRP3 Activation: Add an NLRP3 activator such as Nigericin (5-20 µM) or ATP (2-5 mM) and incubate for 1-2 hours.[6]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for IL-1β or IL-18 according to the manufacturer's instructions to quantify the cytokine concentration.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
ASC Speck Formation Assay (Immunofluorescence)
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
THP-1 cells stably expressing ASC-GFP or other suitable cell lines.
-
LPS.
-
NLRP3 activator (e.g., Nigericin).
-
Test inhibitor.
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Cell Seeding and Priming: Follow steps 1 and 2 from the IL-1β release assay protocol.
-
Inhibitor Treatment and Activation: Follow steps 3 and 4 from the IL-1β release assay protocol.
-
Cell Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cell nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number of cells with ASC specks (distinct fluorescent puncta) as a percentage of the total number of cells. Calculate the IC50 of the inhibitor.
Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) into the supernatant, an indicator of pyroptosis-induced cell membrane damage.
Materials:
-
Cell line and reagents as described in the IL-1β release assay.
-
Commercially available LDH cytotoxicity assay kit.
-
Plate reader.
Protocol:
-
Experimental Setup: Follow steps 1-4 of the IL-1β release assay protocol. It is recommended to use phenol red-free medium as it can interfere with the absorbance reading.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Measurement: Perform the LDH assay according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (lysed cells). Assess if the inhibitor reduces LDH release at concentrations that inhibit IL-1β secretion.
Conclusion
The protocols and data presented provide a robust framework for the in vitro characterization of NLRP3 inflammasome inhibitors. By employing a combination of cytokine release assays, ASC speck visualization, and cytotoxicity measurements, researchers can effectively determine the potency, mechanism of action, and potential cellular toxicity of novel compounds targeting the NLRP3 inflammasome.
References
- 1. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 6. | BioWorld [bioworld.com]
Application Notes and Protocols for the Use of NLRP3 Inflammasome Inhibitors in Cell Culture Experiments
Note to the Researcher: Extensive searches for the specific compound "Nlrp3-IN-31" did not yield dedicated experimental data or protocols. The following application notes and protocols are based on established methodologies for working with well-characterized NLRP3 inflammasome inhibitors. Researchers should adapt these guidelines to establish optimal conditions for their specific inhibitor, such as this compound, and cell culture models. Quantitative data for other known NLRP3 inhibitors are provided for reference.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.[7][8][9] Small molecule inhibitors of the NLRP3 inflammasome are valuable tools for studying its role in disease models and for potential drug development.
These notes provide a comprehensive guide for the use of NLRP3 inhibitors in a cell culture setting, covering essential aspects from inhibitor preparation to detailed experimental protocols and data interpretation.
Data Presentation: Potency of Known NLRP3 Inflammasome Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized NLRP3 inflammasome inhibitors. This data can serve as a reference for the expected potency of novel inhibitors.
| Inhibitor | Cell Type | Activator(s) | Assay Readout | IC50 | Reference |
| MCC950 | Mouse BMDM | LPS + ATP | IL-1β release | 7.5 nM | [10] |
| MCC950 | Human PBMC | LPS + ATP | IL-1β release | <100 nM | [11] |
| Glyburide | Mouse BMDM | LPS + ATP | IL-1β secretion | 10-20 µM | [10] |
| YQ128 | Mouse Macrophages | Not Specified | IL-1β production | 0.30 µM | [10] |
| SFN | Not Specified | NLRP3-mediated | IL-1β production | 5 µM | [10] |
| NT-0249 | Human PBMC | LPS + Cholesterol Crystals | IL-1β output | 0.038 µM | [12] |
| Compound 7 | THP-1 cells | Not Specified | IL-1β release | 35 nM | [13] |
| NLRP3-IN-30 | Not Specified | Not Specified | Not Specified | 44.43 nM | [14] |
Signaling Pathway and Experimental Workflow Diagrams
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Evaluating an NLRP3 Inhibitor
Caption: A typical workflow for testing an NLRP3 inhibitor.
Experimental Protocols
Protocol 1: General Handling and Preparation of NLRP3 Inhibitors
-
Reconstitution: NLRP3 inhibitors are typically supplied as a lyophilized powder. Reconstitute the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions of the inhibitor in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.
Protocol 2: Determination of Optimal Working Concentration (Dose-Response)
This protocol is crucial for determining the IC50 of the inhibitor and selecting appropriate concentrations for subsequent experiments.
-
Cell Seeding: Seed differentiated THP-1 cells or primary macrophages (e.g., bone marrow-derived macrophages, BMDMs) in a 96-well plate at an appropriate density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[4][15][16]
-
Inhibitor Treatment: Remove the priming medium and replace it with fresh medium containing a range of inhibitor concentrations (e.g., 1 nM to 10 µM in a serial dilution). Include a vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 5-10 µM for 1-2 hours).[4][16]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Analysis: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 3: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details a standard experiment to assess the inhibitory effect of a compound on NLRP3 inflammasome activation.
Materials:
-
Differentiated THP-1 cells or primary macrophages
-
Complete cell culture medium
-
LPS (from E. coli O111:B4)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
NLRP3 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human or mouse IL-1β
-
Caspase-1 activity assay kit (optional)
-
Reagents for Western blotting (optional)
-
Reagents for immunofluorescence (optional)
Procedure:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 cells into a macrophage-like phenotype, treat the cells with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh complete medium and rest the cells for at least 24 hours before the experiment.
-
-
Experimental Setup:
-
Seed the differentiated THP-1 cells or primary macrophages in the desired plate format (e.g., 24-well or 96-well plate) and allow them to adhere.
-
Include the following experimental groups:
-
Untreated control (cells in medium only)
-
LPS only
-
LPS + Activator (e.g., ATP or Nigericin)
-
LPS + Activator + NLRP3 Inhibitor (at various concentrations)
-
LPS + Vehicle + Activator
-
-
-
Priming (Signal 1):
-
Treat the cells with LPS (e.g., 1 µg/mL) in complete medium for 3-4 hours at 37°C and 5% CO2.
-
-
Inhibitor Treatment:
-
Gently aspirate the LPS-containing medium and wash the cells once with warm PBS.
-
Add fresh medium containing the desired concentrations of the NLRP3 inhibitor or vehicle control.
-
Incubate for 30-60 minutes at 37°C and 5% CO2.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator (e.g., ATP to a final concentration of 5 mM or Nigericin to 5-10 µM) to the wells.
-
Incubate for the appropriate time (ATP: 30-60 minutes; Nigericin: 1-2 hours) at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
Supernatant for IL-1β ELISA: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant and store it at -80°C until analysis. Quantify IL-1β levels using an ELISA kit.
-
(Optional) Cell Lysates for Western Blot: After collecting the supernatant, wash the cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors. Analyze the expression and cleavage of Caspase-1 and IL-1β by Western blotting.
-
(Optional) Caspase-1 Activity Assay: Measure Caspase-1 activity in the cell lysates or supernatant using a commercially available fluorometric or colorimetric assay kit.
-
(Optional) ASC Speck Visualization: For visualization of inflammasome assembly, cells can be cultured on glass coverslips. After the activation step, fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with an antibody against ASC. Visualize the formation of ASC specks using fluorescence microscopy.
-
Concluding Remarks
The protocols and data provided herein offer a robust framework for researchers and drug development professionals to investigate the activity of NLRP3 inflammasome inhibitors in cell culture. It is imperative to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation times, for each specific inhibitor and cell type. Consistent use of appropriate controls will ensure the generation of reliable and reproducible data, facilitating the advancement of research in NLRP3-mediated inflammatory diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3-IN-30_TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for NLRP3 Inflammasome Inhibition in THP-1 Cells using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key therapeutic target.[1][2][3] The human monocytic cell line, THP-1, is a widely used and reliable model for studying the NLRP3 inflammasome due to its robust expression of the necessary components.[4][5][6] These cells can be differentiated into macrophage-like cells, which are physiologically relevant for investigating inflammatory responses. This document provides detailed protocols for the characterization of a novel NLRP3 inhibitor, herein referred to as NLRP3-IN-31, in THP-1 cells. The provided methodologies will guide researchers in determining the optimal dosage and concentration of this compound for inhibiting NLRP3 inflammasome activation.
Mechanism of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB signaling pathway. The second step, "activation," is triggered by a diverse range of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction.[1] This leads to the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1]
Caption: Canonical NLRP3 inflammasome activation pathway.
Quantitative Data Summary
The following tables provide a general framework for summarizing quantitative data when characterizing a novel NLRP3 inhibitor. Representative IC50 values for other known NLRP3 inhibitors in THP-1 cells are included for reference.
Table 1: Potency of Reference NLRP3 Inhibitors in THP-1 Cells
| Inhibitor | Target | Assay Readout | IC50 (µM) | Reference |
| NBC19 | NLRP3 | IL-1β Release (Nigericin-induced) | 0.08 | [7] |
| NBC19 | NLRP3 | IL-1β Release (ATP-induced) | 0.85 | [7] |
| NLRP3-IN-12 | NLRP3 | IL-1β Release | 0.45 | [7] |
| NLRP3-IN-16 | NLRP3 | IL-1β Release | 0.065 | [7] |
| NLRP3-IN-55 | NLRP3 | IL-1β Release | 0.34 | [7] |
| Fc11a-2 | NLRP3 | IL-1β and IL-18 Release (ATP-induced) | ~10 | [2] |
Table 2: Experimental Parameters for this compound Characterization in THP-1 Cells
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | 0.5 - 1 x 10^6 cells/mL | Ensure optimal cell health and response. |
| PMA Differentiation | 25 - 100 ng/mL for 24-48 hours | Induce monocytic THP-1 cells to differentiate into adherent macrophage-like cells. |
| LPS Priming | 100 ng/mL - 1 µg/mL for 3-4 hours | Upregulate pro-IL-1β and NLRP3 expression. |
| NLRP3 Activators | Nigericin (5-20 µM), ATP (1-5 mM) | Induce NLRP3 inflammasome assembly and activation. |
| This compound Concentration | 0.01 - 50 µM (logarithmic dilutions) | Determine the dose-dependent inhibitory effect. |
| Incubation Time with Inhibitor | 30 minutes - 2 hours prior to activator | Allow for sufficient cell penetration and target engagement. |
| Incubation Time with Activator | 1 - 6 hours | Allow for inflammasome activation and cytokine release. |
Experimental Protocols
The following are detailed protocols for the characterization of this compound in THP-1 cells.
Protocol 1: Culture and Differentiation of THP-1 Cells
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: Seed THP-1 cells into 96-well plates at a density of 0.5 x 10^6 cells/mL.
-
Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL.
-
Incubate for 48 hours to allow differentiation into adherent macrophage-like cells.
-
After incubation, carefully aspirate the medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours before proceeding with experiments.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition Assay
Caption: Experimental workflow for testing this compound.
-
Priming: After the 24-hour rest period, replace the medium with fresh RPMI-1640 containing 1% FBS. Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI-1640 with 1% FBS. After the LPS priming, carefully remove the medium and add the medium containing the different concentrations of this compound. Incubate for 1 hour.
-
Activation: Add the NLRP3 activator (e.g., 10 µM Nigericin) to each well. Include appropriate controls: cells with no treatment, cells with LPS only, and cells with LPS and the activator but no inhibitor.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
Protocol 3: Measurement of IL-1β Release
-
ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the positive control (LPS + activator).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 4: Cell Viability Assay
It is crucial to assess whether the observed inhibition of IL-1β release is due to specific NLRP3 inflammasome inhibition or a general cytotoxic effect of the compound.
-
Assay Setup: Seed and differentiate THP-1 cells in a separate 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with the same concentrations of this compound used in the inhibition assay for the same duration.
-
Viability Measurement: Use a commercially available cell viability assay, such as one based on MTT, MTS, or cellular ATP levels, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control. A significant decrease in cell viability at concentrations that inhibit IL-1β release would suggest a cytotoxic effect.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the initial characterization of the novel NLRP3 inhibitor, this compound, in THP-1 cells. By systematically evaluating its potency in inhibiting NLRP3-dependent cytokine release and assessing its potential cytotoxicity, researchers can gain valuable insights into its therapeutic potential. The provided diagrams and tables serve as useful tools for visualizing the experimental workflow and organizing the generated data. Further characterization may involve investigating the inhibitor's effect on other downstream events of NLRP3 activation, such as ASC speck formation and pyroptosis.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synthego.com [synthego.com]
- 5. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Nlrp3-IN-31 for Modulating NLRP3 Inflammasome Activity in Bone Marrow-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals and pathogens.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.[1][3][4] Nlrp3-IN-31 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a detailed experimental design for characterizing the inhibitory activity of this compound in primary mouse bone marrow-derived macrophages (BMDMs), a widely used cellular model for studying inflammasome activation.[5]
Principle of the Assay
The activation of the NLRP3 inflammasome is a two-step process.[4][6] The first signal, or "priming," is typically provided by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[6][7] The second signal, an activation stimulus like ATP, nigericin, or monosodium urate (MSU) crystals, triggers the assembly of the NLRP3 inflammasome complex.[2][8] This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the autocatalytic cleavage and activation of caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death known as pyroptosis, characterized by the release of lactate dehydrogenase (LDH).[4][9]
This experimental design outlines the methodology to assess the efficacy of this compound in inhibiting NLRP3 inflammasome activation in BMDMs by measuring the downstream readouts of IL-1β secretion and pyroptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the inhibitory effect of this compound on NLRP3 inflammasome activation in BMDMs. This data is intended to be illustrative of the expected outcomes when following the provided protocols.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound in LPS-Primed BMDMs
| This compound Concentration (nM) | IL-1β Concentration (pg/mL) ± SD (Nigericin Activation) | IL-1β Concentration (pg/mL) ± SD (ATP Activation) |
| 0 (Vehicle Control) | 1520 ± 125 | 1350 ± 110 |
| 1 | 1380 ± 115 | 1230 ± 105 |
| 10 | 850 ± 70 | 760 ± 65 |
| 50 | 210 ± 25 | 180 ± 20 |
| 100 | 85 ± 15 | 70 ± 12 |
| 500 | 40 ± 10 | 35 ± 8 |
Table 2: IC50 Values of this compound for Inhibition of NLRP3 Inflammasome Activation
| Activation Stimulus | IC50 (nM) for IL-1β Inhibition | IC50 (nM) for LDH Release Inhibition |
| Nigericin (5 µM) | 8.5 | 9.2 |
| ATP (5 mM) | 7.9 | 8.5 |
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation and differentiation of BMDMs from the bone marrow of C57BL/6 mice.[10][11]
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
DMEM (high glucose) with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
L929-cell conditioned medium (as a source of M-CSF) or recombinant mouse M-CSF
-
ACK lysis buffer
-
Sterile PBS
-
70 µm cell strainer
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle tissue.
-
Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe filled with DMEM.
-
Pass the bone marrow suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Resuspend the cell pellet in 1 mL of ACK lysis buffer and incubate for 1-2 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of complete DMEM to neutralize the ACK buffer and centrifuge at 300 x g for 7 minutes.
-
Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in 100 mm non-tissue culture treated dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 4.
-
On day 7, harvest the adherent macrophages by washing with cold PBS and then incubating with Cell Scraper or Trypsin-EDTA.
Protocol 2: this compound Treatment and NLRP3 Inflammasome Activation
This protocol details the steps for priming BMDMs, treating with this compound, and activating the NLRP3 inflammasome.
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (stock solution in DMSO)
-
Nigericin or ATP
-
Opti-MEM I Reduced Serum Medium
-
Complete DMEM
Procedure:
-
Seed differentiated BMDMs into 96-well or 24-well tissue culture plates at a density of 1 x 10^5 or 5 x 10^5 cells/well, respectively, and allow them to adhere overnight.
-
Priming: Replace the culture medium with fresh complete DMEM containing 1 µg/mL LPS. Incubate for 4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in Opti-MEM. After the 4-hour LPS priming, wash the cells once with PBS and add the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour at 37°C.
-
Activation: Add the NLRP3 activator directly to the wells containing this compound. For example, add nigericin to a final concentration of 5 µM or ATP to a final concentration of 5 mM.
-
Incubate for 1 hour (for nigericin) or 30 minutes (for ATP) at 37°C.
-
After incubation, centrifuge the plates at 500 x g for 5 minutes.
-
Carefully collect the supernatants for analysis of IL-1β and LDH release.
Protocol 3: Measurement of IL-1β Secretion by ELISA
This protocol describes the quantification of mature IL-1β in the cell culture supernatants.
Materials:
-
Mouse IL-1β ELISA kit
-
Collected cell culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Briefly, add the collected supernatants and IL-1β standards to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 4: Measurement of Pyroptosis by LDH Assay
This protocol describes the quantification of lactate dehydrogenase (LDH) released into the supernatant as a measure of pyroptosis.[9]
Materials:
-
LDH cytotoxicity assay kit
-
Collected cell culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Perform the LDH assay according to the manufacturer's instructions.
-
Briefly, transfer a portion of the collected supernatants to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with lysis buffer).
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for assessing this compound activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Inflammasome Activity of NLRP3 Attenuates HDM-Induced Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: Measuring IL-1β Secretion with Nlrp3-IN-31
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of Nlrp3-IN-31, a selective NLRP3 inflammasome inhibitor, to measure and analyze the secretion of Interleukin-1β (IL-1β) in a cell-based assay.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation leads to the assembly of a multi-protein complex that facilitates the cleavage of pro-caspase-1 into its active form.[3] Active caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3][4]
Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including cryopyrin-associated periodic syndromes, Alzheimer's disease, and type 2 diabetes.[3][5] Consequently, the NLRP3 pathway is a prime target for therapeutic intervention. This compound is a potent and specific small molecule inhibitor designed to block NLRP3 activation, thereby reducing the secretion of IL-1β.
This application note details a robust in vitro protocol to characterize the inhibitory activity of this compound by quantifying its effect on IL-1β secretion from cultured macrophages.
Principle of the Assay
The measurement of NLRP3 inflammasome activation is typically achieved through a two-step in vitro process using immune cells such as human THP-1 monocyte-derived macrophages or immortalized bone marrow-derived macrophages (iBMDMs).[1][6]
-
Priming (Signal 1): Cells are first treated with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS).[4][7] This priming step initiates the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β, via the NF-κB signaling pathway.[2]
-
Activation (Signal 2): Following priming, a second stimulus like the potassium ionophore Nigericin or extracellular ATP is introduced.[7] This triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation and the subsequent cleavage and secretion of mature IL-1β.[4][8]
This compound is introduced to the cells typically before or during the priming step.[6] By inhibiting the NLRP3 inflammasome, the compound is expected to reduce the amount of mature IL-1β secreted into the cell culture supernatant in a dose-dependent manner. The concentration of secreted IL-1β is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A parallel cytotoxicity assay is crucial to ensure that the observed reduction in IL-1β is due to specific NLRP3 inhibition and not cell death.[9]
Signaling Pathway Overview
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.
Caption: NLRP3 inflammasome signaling pathway and inhibition.
Experimental Protocol
This protocol is optimized for use with the human monocytic cell line THP-1.
Materials and Reagents
-
Cells: THP-1 cells (ATCC® TIB-202™)
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).
-
Priming Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Activation Agent: Nigericin sodium salt.
-
Inhibitor: this compound.
-
Assay Medium: Serum-free RPMI-1640 or Opti-MEM™.
-
Detection Kits: Human IL-1β ELISA kit, Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.
-
Other: 96-well flat-bottom cell culture plates, sterile PBS, DMSO.
Step 1: Differentiation of THP-1 Cells
-
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 96-well plate (100 µL per well).
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. Adherent, differentiated macrophages should be visible.
-
After incubation, gently aspirate the PMA-containing medium.
-
Wash the cells twice with 150 µL of pre-warmed sterile PBS.
-
Add 100 µL of fresh, complete culture medium and rest the cells for 24 hours before stimulation.
Step 2: Inhibitor Treatment and Priming (Signal 1)
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be 1 nM to 10 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the culture medium from the differentiated THP-1 cells.
-
Add 90 µL of the appropriate this compound dilution or vehicle control to each well. Pre-incubate for 1 hour at 37°C.
-
Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the unstimulated negative control.
-
Incubate for 3-4 hours at 37°C.
Step 3: Inflammasome Activation (Signal 2)
-
Add 10 µL of Nigericin (final concentration 10 µM) to all primed wells.
-
Include the following controls:
-
Negative Control: Cells with medium only (no PMA, LPS, or Nigericin).
-
Priming Only: Cells treated with LPS but not Nigericin.
-
Activation Only: Cells treated with Nigericin but not LPS.
-
Positive Control: Cells treated with LPS and Nigericin (with vehicle).
-
-
Incubate the plate for 1-2 hours at 37°C.
Step 4: Sample Collection and IL-1β Measurement (ELISA)
-
Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect 100 µL of the supernatant from each well without disturbing the cell monolayer.
-
Store supernatants at -80°C or proceed directly with the IL-1β ELISA.
-
Perform the ELISA according to the manufacturer’s instructions to quantify the concentration of secreted IL-1β (pg/mL).
Step 5: Cytotoxicity Assay (LDH)
-
After collecting the supernatant for ELISA, perform an LDH assay on the remaining supernatant or on a parallel plate prepared identically to measure cytotoxicity.[9]
-
Follow the LDH assay kit manufacturer's protocol. This typically involves adding a reaction mixture to the supernatants and measuring absorbance to determine LDH release.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely).
Experimental Workflow Diagram
Caption: Workflow for assessing this compound inhibitory activity.
Data Presentation and Analysis
Quantitative data should be summarized to clearly demonstrate the efficacy and safety profile of this compound.
Table 1: Dose-Response of this compound on IL-1β Secretion
This table shows representative data for the inhibition of IL-1β secretion by this compound. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
| Treatment Group | This compound (nM) | IL-1β Secreted (pg/mL ± SD) | % Inhibition |
| Unstimulated Control | 0 | 15.2 ± 3.1 | - |
| Vehicle Control (LPS + Nigericin) | 0 | 1250.4 ± 85.6 | 0% |
| This compound | 1 | 1105.7 ± 75.3 | 11.6% |
| This compound | 10 | 852.1 ± 60.1 | 31.9% |
| This compound | 50 | 610.5 ± 45.8 | 51.2% |
| This compound | 100 | 345.9 ± 30.2 | 72.3% |
| This compound | 500 | 95.3 ± 15.7 | 92.4% |
| This compound | 1000 | 40.1 ± 8.9 | 96.8% |
| Calculated IC₅₀ | 48.5 nM |
SD: Standard Deviation
Table 2: Cytotoxicity of this compound
This table presents data from an LDH assay to confirm that this compound does not induce cell death at effective concentrations.
| Treatment Group | This compound (nM) | % Cytotoxicity (LDH Release ± SD) |
| Untreated Control | 0 | 4.5 ± 1.1% |
| Vehicle Control (LPS + Nigericin) | 0 | 8.2 ± 1.5% |
| This compound | 1 | 8.5 ± 1.3% |
| This compound | 10 | 8.3 ± 1.8% |
| This compound | 100 | 9.1 ± 2.0% |
| This compound | 1000 | 9.8 ± 2.2% |
| This compound | 10000 | 12.5 ± 2.5% |
| Lysis Control | - | 100% |
SD: Standard Deviation
The data indicate that this compound effectively inhibits IL-1β secretion with an IC₅₀ in the nanomolar range without causing significant cytotoxicity, confirming its specific activity against the NLRP3 inflammasome pathway.
References
- 1. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids [mdpi.com]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the NLRP3 inflammasome–IL-1β pathway in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 7. Assay of Inflammasome Activation [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Neuroinflammatory Diseases with a Selective NLRP3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a critical component in the pathogenesis of a wide range of neurodegenerative diseases, is often mediated by the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathogen- and damage-associated molecular patterns (PAMPs and DAMPs), triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3][4] This cascade contributes to the cycle of inflammation and neuronal damage observed in conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][5]
Selective inhibitors of the NLRP3 inflammasome are powerful tools for dissecting the role of this pathway in disease and represent a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of a selective NLRP3 inhibitor, exemplified by well-characterized compounds, to investigate neuroinflammatory diseases. While specific quantitative data and protocols for every NLRP3 inhibitor are unique, the principles and methods outlined here provide a robust framework for their evaluation.
Data Presentation: Comparative Potency of NLRP3 Inflammasome Inhibitors
The following table summarizes the in vitro potency of several known NLRP3 inhibitors. This data is essential for selecting the appropriate concentration range for your experiments and for comparing the activity of novel compounds.
| Compound | IC50 (IL-1β Release) | Cell Type | Species | Reference |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | [6] |
| CY-09 | 6 µM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | [6] |
| NT-0249 | 0.010 µM | Peripheral Blood Mononuclear Cells (PBMCs) | Human | [7] |
| Meclofenamic acid | ~25 µM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | [3] |
| Tranilast | 10-15 µM | Not Specified | Not Specified | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of NLRP3 inflammasome activation and the general workflow for testing an inhibitor, the following diagrams are provided.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating an NLRP3 Inhibitor.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to investigate the effect of a selective NLRP3 inhibitor on neuroinflammation.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes how to assess the inhibitory activity of a compound on NLRP3 inflammasome activation in primary microglia or bone marrow-derived macrophages (BMDMs).
Materials:
-
Primary microglia or BMDMs
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
NLRP3 inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies against Caspase-1, IL-1β, and a loading control like GAPDH or β-actin)
Procedure:
-
Cell Seeding: Seed primary microglia or BMDMs in a 96-well plate for ELISA or a 12-well plate for Western blotting at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.[8] This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor (or vehicle control) for 30-60 minutes. It is recommended to perform a dose-response curve to determine the IC50.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[8]
-
Sample Collection:
-
For ELISA: Carefully collect the cell culture supernatant.
-
For Western Blot: Collect the supernatant and lyse the cells in an appropriate lysis buffer.
-
-
Analysis:
-
ELISA: Measure the concentration of secreted IL-1β in the supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates for the expression of pro-caspase-1, cleaved caspase-1 (p20), pro-IL-1β, and mature IL-1β. The supernatant can also be analyzed for secreted cleaved caspase-1 and mature IL-1β.
-
Protocol 2: In Vivo Evaluation in a Mouse Model of Neuroinflammation
This protocol outlines the general procedure for assessing the efficacy of an NLRP3 inhibitor in a mouse model of neurodegenerative disease, such as the MPTP model of Parkinson's disease or an LPS-induced neuroinflammation model.
Materials:
-
Appropriate mouse model of neuroinflammation (e.g., C57BL/6 mice)
-
Neurotoxic agent (e.g., MPTP or LPS)
-
NLRP3 inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Equipment for behavioral testing (e.g., open field, rotarod)
-
Reagents for tissue processing and analysis (e.g., paraformaldehyde for histology, lysis buffer for Western blotting, ELISA kits)
Procedure:
-
Induction of Neuroinflammation: Induce the neuroinflammatory disease model according to established protocols. For example, administer MPTP to induce Parkinson's-like pathology or inject LPS intraperitoneally or intracerebroventricularly to induce acute neuroinflammation.
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection), dose, and frequency will depend on the pharmacokinetic properties of the specific inhibitor.[3]
-
Behavioral Assessments: At appropriate time points, perform behavioral tests to assess motor function, cognitive deficits, or other relevant neurological parameters.
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and collect brain tissue. The tissue can be fixed for immunohistochemistry or snap-frozen for biochemical analyses.
-
Analysis:
-
Immunohistochemistry: Stain brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal loss (e.g., NeuN), and NLRP3 inflammasome components.
-
Western Blot: Analyze brain homogenates for the expression of NLRP3, cleaved caspase-1, and mature IL-1β.
-
ELISA: Measure the levels of pro-inflammatory cytokines in brain homogenates.
-
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers investigating the role of the NLRP3 inflammasome in neuroinflammatory diseases using a selective inhibitor. By following these methodologies, scientists can effectively characterize the in vitro and in vivo efficacy of novel NLRP3 inhibitors and contribute to the development of new therapeutic strategies for a range of devastating neurological disorders. It is crucial to optimize these protocols for the specific cell types, animal models, and NLRP3 inhibitors being used.
References
- 1. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NLRP3-IN-31 in Metabolic Disorder Research
To the attention of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for the compound NLRP3-IN-31 and its applications in metabolic disorder research, we must report that there is currently no publicly available scientific literature, quantitative data, or established experimental protocols specifically mentioning this inhibitor. The designation "this compound" may refer to a compound that is in early-stage development, an internal discovery code not yet disclosed in publications, or a less common tool compound.
While we cannot provide specific data and protocols for this compound, we have compiled the following general application notes and protocols for studying NLRP3 inflammasome inhibition in the context of metabolic disorders. This information is based on the well-established role of the NLRP3 inflammasome in diseases such as obesity, type 2 diabetes, and atherosclerosis, and reflects common methodologies used in the field to evaluate NLRP3 inhibitors.
I. Introduction to NLRP3 in Metabolic Disorders
Chronic low-grade inflammation is a key driver in the pathogenesis of numerous metabolic diseases. The NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex, has emerged as a critical mediator of this inflammation. In response to metabolic danger signals—such as excess glucose, saturated fatty acids, cholesterol crystals, and ceramides—the NLRP3 inflammasome is activated in various metabolic tissues, including adipose tissue, liver, and pancreatic islets.[1][2][3][4][5][6][7][8][9][10]
NLRP3 activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[5][11] These cytokines contribute to insulin resistance, β-cell dysfunction, and the progression of atherosclerosis.[2][3][4][5][8] Consequently, the pharmacological inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for metabolic disorders.
II. General Applications of NLRP3 Inhibitors in Metabolic Research
Based on extensive research on various NLRP3 inhibitors, a novel compound like this compound would likely be investigated for the following applications in metabolic disorder research:
-
Alleviation of Insulin Resistance: Investigating the ability of the inhibitor to improve insulin sensitivity in models of obesity and type 2 diabetes.[2][3][4][5][9][10]
-
Reduction of Adipose Tissue Inflammation: Assessing the inhibitor's capacity to reduce macrophage infiltration and pro-inflammatory cytokine production in adipose tissue.[1][2][3][4][9]
-
Protection of Pancreatic β-cells: Evaluating the potential of the inhibitor to prevent β-cell death and preserve insulin secretion in diabetic models.[5]
-
Mitigation of Atherosclerosis: Determining the effect of the inhibitor on plaque formation and inflammation in arterial walls in models of atherosclerosis.[2][5][8]
-
Amelioration of Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH): Exploring the inhibitor's role in reducing liver inflammation, steatosis, and fibrosis.
III. Quantitative Data for Characterizing a Novel NLRP3 Inhibitor
When characterizing a new NLRP3 inhibitor for metabolic disease research, the following quantitative data points are typically generated and would be essential for evaluating a compound like this compound.
Table 1: In Vitro Characterization of a Novel NLRP3 Inhibitor
| Parameter | Description | Typical Assay | Example Data (Hypothetical) |
| NLRP3 Inhibition (IC50) | Concentration of the inhibitor required to reduce NLRP3-mediated IL-1β secretion by 50%. | LPS-primed mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells stimulated with a canonical NLRP3 activator (e.g., Nigericin, ATP). IL-1β is measured by ELISA. | 50 nM |
| Caspase-1 Activity Inhibition | Concentration of the inhibitor required to reduce active caspase-1 levels or activity by 50%. | Western blot for cleaved caspase-1 (p20) in cell lysates or a fluorometric caspase-1 activity assay. | 75 nM |
| Selectivity | Assessment of inhibitory activity against other inflammasomes (e.g., NLRC4, AIM2) and other inflammatory pathways. | Similar in vitro assays using specific activators for other inflammasomes (e.g., flagellin for NLRC4, poly(dA:dT) for AIM2). | >10 µM (for other inflammasomes) |
| Cytotoxicity (CC50) | Concentration of the inhibitor that causes 50% cell death. | MTT, LDH, or similar cell viability assays in the same cell types used for efficacy testing. | >20 µM |
Table 2: In Vivo Pharmacological and Efficacy Data of a Novel NLRP3 Inhibitor in a Metabolic Disease Model (e.g., Diet-Induced Obesity)
| Parameter | Description | Experimental Model | Example Data (Hypothetical) |
| Plasma IL-1β and IL-18 Levels | Reduction in systemic inflammatory cytokines. | High-fat diet (HFD)-fed mice treated with the inhibitor. | 40% reduction vs. vehicle |
| Glucose Tolerance | Improvement in glucose clearance after a glucose challenge. | Glucose Tolerance Test (GTT) in HFD-fed mice. | 25% improvement in AUC |
| Insulin Sensitivity | Enhancement of insulin-mediated glucose disposal. | Insulin Tolerance Test (ITT) in HFD-fed mice. | 30% improvement |
| Adipose Tissue Macrophage Infiltration | Reduction in the number of inflammatory macrophages in adipose tissue. | Immunohistochemistry or flow cytometry for F4/80 and CD11c markers in epididymal white adipose tissue. | 50% reduction in CD11c+ macrophages |
| Liver Steatosis and Inflammation | Amelioration of fat accumulation and inflammatory gene expression in the liver. | H&E staining of liver sections and qPCR for inflammatory markers (e.g., Tnf-α, Il-6). | Reduced steatosis score and 60% decrease in Tnf-α mRNA |
IV. Experimental Protocols
The following are detailed, generalized protocols for key experiments used to evaluate the efficacy of NLRP3 inhibitors in metabolic disorder research. These protocols would be applicable for testing a compound like this compound.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the in vitro potency of an NLRP3 inhibitor in blocking IL-1β secretion from macrophages.
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells
-
LPS (Lipopolysaccharide)
-
Nigericin or ATP
-
NLRP3 inhibitor (e.g., this compound)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for mouse or human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Culture:
-
For BMDMs: Isolate bone marrow from mice and differentiate into macrophages using M-CSF for 6-7 days.
-
For THP-1 cells: Differentiate THP-1 monocytes into a macrophage-like state by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
-
Priming (Signal 1):
-
Plate the differentiated macrophages in a 96-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL for BMDMs, 100 ng/mL for THP-1) for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the LPS-primed cells with various concentrations of the NLRP3 inhibitor for 30-60 minutes.
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
Analysis:
-
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity in parallel using an LDH assay on the supernatants to ensure the inhibitor is not toxic at the tested concentrations.
-
-
Data Interpretation:
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vivo Evaluation of an NLRP3 Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the in vivo efficacy of an NLRP3 inhibitor in improving metabolic parameters in a mouse model of obesity and insulin resistance.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat) and control diet
-
NLRP3 inhibitor (e.g., this compound) formulated for in vivo administration (e.g., in a vehicle like corn oil or CMC)
-
Glucose and insulin for tolerance tests
-
Equipment for blood collection and glucose measurement
Procedure:
-
Induction of Obesity:
-
Wean male C57BL/6J mice onto an HFD or a control diet for 8-12 weeks to induce obesity, insulin resistance, and chronic inflammation.
-
-
Inhibitor Treatment:
-
Randomly assign the HFD-fed mice to a vehicle control group and one or more NLRP3 inhibitor treatment groups.
-
Administer the inhibitor daily (or as determined by its pharmacokinetic properties) via an appropriate route (e.g., oral gavage, intraperitoneal injection) for 4-8 weeks.
-
Continue a group on the control diet as a lean control.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Tissue and Blood Collection:
-
At the end of the study, collect blood via cardiac puncture for analysis of plasma cytokines (IL-1β, IL-18), lipids, and other metabolic markers.
-
Harvest tissues such as epididymal white adipose tissue (eWAT), liver, and pancreas for histological analysis (H&E staining), immunohistochemistry (e.g., for macrophage markers like F4/80), and gene expression analysis (qPCR for inflammatory and metabolic genes).
-
-
Data Analysis:
-
Compare body weight, food intake, and metabolic parameters (GTT, ITT) between the vehicle-treated and inhibitor-treated groups.
-
Quantify inflammation and steatosis in tissue sections.
-
Analyze gene and protein expression of inflammatory markers.
-
V. Visualizations
Signaling Pathway Diagram
Caption: Canonical NLRP3 inflammasome activation pathway in metabolic disorders and the hypothetical target of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating an NLRP3 inhibitor in a diet-induced obesity (DIO) mouse model.
Should data on This compound become publicly available, these application notes and protocols will be updated to reflect the specific findings related to this compound. Researchers are encouraged to adapt these general methodologies to their specific experimental needs and to consult the latest literature on NLRP3 inflammasome biology and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. NLRP3 inflammasomes link inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Activate the NLRP3 Inflammasome. | Semantic Scholar [semanticscholar.org]
- 4. The NLRP3 Inflammasome as a Novel Player of the Intercellular Crosstalk in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A role for the NLRP3 inflammasome in metabolic diseases and did Warburg miss inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. NLRP3 Inflammasome Activation in Adipose Tissues and Its Implications on Metabolic Diseases [mdpi.com]
- 10. Targeting the NLRP3 Inflammasome to Reduce Diet-Induced Metabolic Abnormalities in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Nlrp3-IN-31: Information Not Available for this Specific Compound
Extensive searches for the compound "Nlrp3-IN-31" have not yielded any specific information regarding its mechanism of action, biochemical and cellular activities, or any associated quantitative data. The scientific literature and available chemical datasheets do not contain entries for a molecule with this precise designation.
It is possible that "this compound" may be a very new or proprietary compound not yet disclosed in public databases, or the name may be a misnomer or an internal designation not widely recognized.
While we are unable to provide the requested application notes and protocols for this compound due to the absence of data, we can offer a comprehensive guide for a well-characterized and widely used NLRP3 inflammasome inhibitor as a representative tool compound for drug discovery. This would include detailed data presentation, experimental protocols, and the mandatory visualizations you requested.
Please let us know if you would like to proceed with a detailed application note on a different, publicly documented NLRP3 inhibitor. This would allow us to fulfill the core requirements of your request by providing a practical and informative resource for researchers, scientists, and drug development professionals working in the field of NLRP3-mediated inflammation.
Troubleshooting & Optimization
Technical Support Center: A Guide to Utilizing Novel NLRP3 Inhibitors
A Note on "NLRP3-IN-31": Our comprehensive search did not yield specific public data regarding a compound designated "this compound." The following technical support guide is designed to address common challenges associated with the experimental use of novel small molecule NLRP3 inhibitors, referred to here as NLRP3-IN-X . This guide provides general best practices and troubleshooting strategies applicable to a wide range of similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving NLRP3-IN-X?
A1: Most small molecule inhibitors, including those targeting the NLRP3 inflammasome, are soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments. Always refer to the manufacturer's datasheet for specific solubility information.
Q2: How should I store the NLRP3-IN-X stock solution and powder?
A2: In the absence of specific manufacturer instructions, solid compounds are typically stored at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the mechanism of action for NLRP3 inhibitors?
A3: NLRP3 inhibitors can act through various mechanisms. Some directly bind to the NLRP3 protein, preventing its conformational changes and subsequent oligomerization required for inflammasome assembly.[3][4] Others may act on upstream signaling events that trigger NLRP3 activation, such as blocking ion fluxes (e.g., potassium efflux) or inhibiting mitochondrial ROS production.[5][6][7][8]
Q4: Is NLRP3-IN-X expected to be cytotoxic at high concentrations?
A4: Like many small molecule inhibitors, NLRP3-IN-X may exhibit off-target effects and cytotoxicity at high concentrations. It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell type and experimental conditions.
Troubleshooting Guide
Issue 1: NLRP3-IN-X Precipitates in Cell Culture Media
-
Question: I diluted my DMSO stock of NLRP3-IN-X into my cell culture media, and it immediately formed a precipitate. What should I do?
-
Answer: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous solution. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The final concentration of the inhibitor in your media may be above its solubility limit. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize precipitation.[1]
-
Consider a Different Solvent: If precipitation persists, consult the manufacturer's data sheet for alternative compatible solvents.
-
Issue 2: No Inhibition of NLRP3 Inflammasome Activation Observed
-
Question: I am not observing any reduction in IL-1β secretion after treating my cells with NLRP3-IN-X. What could be the reason?
-
Answer: A lack of inhibitory effect can stem from several factors:
-
Compound Inactivity: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the inhibitor.
-
Suboptimal Concentration: The concentration of the inhibitor may be too low to be effective. Perform a dose-response experiment to determine the IC50 value.
-
Incorrect Timing of Treatment: The timing of inhibitor addition is critical. For most experiments, cells should be pre-incubated with the inhibitor before adding the NLRP3 activating stimulus.
-
Incorrect Inflammasome Activation: Ensure your positive controls for NLRP3 inflammasome activation (e.g., LPS priming followed by ATP or nigericin stimulation) are working as expected.[9][10][11][12][13]
-
Issue 3: High Cell Death Observed in Control Wells with Inhibitor
-
Question: My cells treated with NLRP3-IN-X alone (without an inflammasome activator) are showing significant cell death. Why is this happening?
-
Answer: This suggests that the inhibitor itself is toxic at the concentration used.
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment (e.g., using an MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor for your specific cell type.
-
Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is as low as possible (ideally below 0.1%).
-
Check for Contamination: Ensure your inhibitor stock solution or cell culture reagents are not contaminated.
-
Quantitative Data Summary
The following table provides a hypothetical summary of the physicochemical properties of a typical novel NLRP3 inhibitor, NLRP3-IN-X. Note: This is example data and should be replaced with actual data from the manufacturer's certificate of analysis.
| Parameter | Value | Notes |
| Molecular Weight | 450.5 g/mol | Varies by compound |
| Purity (by HPLC) | >98% | Essential for reliable results |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) | Prepare high-concentration stocks |
| Solubility in Ethanol | ≥ 20 mg/mL (≥ 44.4 mM) | Alternative solvent option |
| Solubility in Water | Insoluble | Common for many small molecules |
| Recommended Storage | -20°C (Solid & Solution) | Protect from light and moisture |
| IC50 (in vitro) | 10-100 nM | Highly dependent on cell type and assay |
Experimental Protocols
Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes a general procedure for assessing the inhibitory activity of NLRP3-IN-X on LPS- and ATP-induced NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM (with 10% FBS, 1% Pen/Strep)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
NLRP3-IN-X
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of NLRP3-IN-X in DMSO. Create serial dilutions of the inhibitor in complete DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Priming and Inhibition:
-
Remove the old media from the cells.
-
Add 100 µL of complete DMEM containing 1 µg/mL LPS to each well to prime the cells.
-
Simultaneously, add 50 µL of the prepared inhibitor dilutions to the respective wells. For the control wells, add media with the same final DMSO concentration.
-
Incubate for 3 hours at 37°C and 5% CO2.
-
-
NLRP3 Activation:
-
Add 50 µL of 20 mM ATP solution (for a final concentration of 5 mM) to the appropriate wells to activate the NLRP3 inflammasome.
-
For negative control wells, add 50 µL of PBS.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release in the supernatant using a commercially available kit.
-
Visualizations
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: General experimental workflow for testing an NLRP3 inhibitor.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NLRP3-IN-31 for Inflammasome Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "NLRP3-IN-31" is limited in publicly available literature. This guide has been constructed using data from closely related and well-characterized NLRP3 inhibitors, such as NLRP3-IN-3, and established principles of NLRP3 inflammasome inhibition assays. The provided protocols and concentration ranges should be considered as starting points for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is understood to be a small molecule inhibitor designed to target the NLRP3 inflammasome, a key component of the innate immune system. The activation of the NLRP3 inflammasome is a critical step in the production of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Most potent NLRP3 inhibitors, particularly those in the sulfonylurea class, function by directly binding to the NACHT domain of the NLRP3 protein. This binding event locks the protein in an inactive conformation, preventing its self-association and the subsequent assembly of the inflammasome complex.[3][4] This blockade inhibits the activation of caspase-1 and the maturation of IL-1β and IL-18.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: Based on data from potent, structurally related NLRP3 inhibitors, a starting concentration in the low nanomolar range is recommended. For initial experiments, a dose-response curve ranging from 0.1 nM to 1 µM is advised to determine the optimal inhibitory concentration (IC50) in your specific cell type and activation model.
Q3: How should I prepare and store this compound?
A3: Most small molecule inhibitors of this class are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the DMSO stock at -20°C or -80°C. The stability of sulfonylurea compounds in aqueous media can vary, so it is best to dilute the compound into your cell culture medium immediately before use.[4]
Q4: What are the appropriate cellular models to test this compound?
A4: The most common and well-validated cellular models for studying NLRP3 inflammasome activation are:
-
Primary Mouse Bone Marrow-Derived Macrophages (BMDMs): Considered a gold standard for in-vitro inflammasome studies.[5]
-
Human THP-1 Monocytic Cell Line: These cells can be differentiated into macrophage-like cells by treatment with phorbol-12-myristate-13-acetate (PMA). They are a reliable and reproducible model for NLRP3 activation.[6][7]
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Provide a more physiologically relevant human model.
Q5: Are there known off-target effects for this class of inhibitors?
A5: While many NLRP3 inhibitors are highly selective, some compounds, particularly early-generation molecules, have shown off-target effects. For instance, the prototypical NLRP3 inhibitor MCC950 was reported to have potential liver toxicity at high doses in some contexts.[8] It is crucial to perform selectivity assays, for example, by testing the inhibitor's effect on other inflammasomes like AIM2 and NLRC4, and to conduct cytotoxicity assays in parallel with your inhibition experiments.[9]
Data Presentation
Table 1: Potency of Representative NLRP3 Inhibitors
| Compound | Cell Type | IC50 | Reference |
| NLRP3-IN-3 | Human THP-1 Cells | 1.26 nM | - |
| MCC950 | Mouse BMDMs | 7.5 nM | [10] |
| Oridonin | Mouse BMDMs | ~0.75 µM | [10] |
| CY-09 | Mouse BMDMs | 6 µM | [11] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Notes |
| Screening Concentration | 10 nM - 100 nM | A good starting point for a single-dose experiment. |
| Dose-Response Curve | 0.1 nM - 1 µM | A 7-point log-fold dilution is recommended. |
| DMSO Final Concentration | < 0.1% (v/v) | To avoid solvent-induced cytotoxicity. |
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Protein–Ligand Interactions in Cardiometabolic Drug Targets: Focus on Weight Loss and Cardioprotection [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synthego.com [synthego.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nlrp3-IN-31 Inhibition of NLRP3 Activation
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with Nlrp3-IN-31 failing to inhibit NLRP3 inflammasome activation in their experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for NLRP3 inhibitors similar to this compound?
A1: While specific data for "this compound" is limited, a similarly named potent and selective inhibitor, NLRP3-IN-3, has an IC50 of 1.26 nM in THP-1 cells[1]. Another related compound, NLRP3/AIM2-IN-3, functions by disrupting the interaction between NLRP3 or AIM2 and the adaptor protein ASC, which prevents ASC oligomerization and the assembly of the inflammasome complex[2]. Therefore, it is plausible that this compound acts at a similar point in the NLRP3 signaling pathway.
Q2: At which step of the NLRP3 activation pathway should I add this compound?
A2: For canonical NLRP3 activation, which involves a priming step (Signal 1) and an activation step (Signal 2), NLRP3 inhibitors are typically added after the priming step and before the addition of the activator (e.g., ATP or nigericin). This ensures that the inhibitor is present to block the assembly and activation of the inflammasome complex.
Q3: Can the choice of NLRP3 activator affect the efficacy of this compound?
A3: Yes, the efficacy of an NLRP3 inhibitor can be influenced by the activator used. Different activators trigger NLRP3 through various upstream signaling pathways, such as potassium efflux, mitochondrial dysfunction, or lysosomal rupture[3][4][5]. If this compound targets a specific downstream event, its effectiveness might vary depending on the strength and nature of the upstream signal.
Q4: Are there alternative NLRP3 activation pathways that might be resistant to this compound?
A4: The NLRP3 inflammasome can be activated through canonical, non-canonical, and alternative pathways[3]. The non-canonical pathway is dependent on caspase-4/5 (in humans) or caspase-11 (in mice) and may not be sensitive to inhibitors that target the canonical NLRP3-ASC interaction[6]. The alternative pathway, which can be induced by LPS alone in human monocytes, is also mechanistically distinct and could be less sensitive to certain inhibitors[6].
Q5: How can I be sure that my cells are healthy and responsive to NLRP3 stimulation?
A5: It is crucial to include proper positive and negative controls in your experiment. A positive control would be cells treated with the priming and activating stimuli without the inhibitor, which should result in robust IL-1β secretion. A negative control would be unstimulated cells or cells lacking a key inflammasome component (e.g., NLRP3 knockout cells). Additionally, assessing cell viability using methods like LDH release or Trypan Blue exclusion is important to distinguish between pyroptosis and non-specific cytotoxicity.
Troubleshooting Guide: this compound Not Inhibiting NLRP3 Activation
This guide addresses common issues that may lead to the apparent failure of this compound to inhibit NLRP3 activation.
| Observation | Potential Cause | Recommended Action |
| No inhibition of IL-1β secretion at expected concentrations. | 1. Suboptimal inhibitor concentration or incubation time. | Perform a dose-response experiment with a broader range of this compound concentrations. Optimize the pre-incubation time of the inhibitor before adding the NLRP3 activator. |
| 2. Incorrect timing of inhibitor addition. | Ensure this compound is added after the priming step (e.g., LPS) and before the activation step (e.g., Nigericin, ATP). | |
| 3. Inhibitor degradation. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles[1]. | |
| High background IL-1β secretion in negative controls. | 1. Cell culture contamination (e.g., endotoxin). | Use endotoxin-free reagents and screen cell culture media and supplements for contamination. |
| 2. Over-stimulation during priming. | Titrate the concentration of the priming agent (e.g., LPS) and the duration of the priming step to minimize non-specific inflammation. | |
| 3. Cell stress. | Ensure optimal cell density and health. Over-confluent or stressed cells can spontaneously activate inflammasomes. | |
| Inconsistent results between experiments. | 1. Variability in cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culture. |
| 2. Inconsistent reagent preparation. | Prepare fresh stimuli and inhibitors for each experiment. Ensure accurate pipetting and mixing. | |
| 3. Biological variability. | For primary cells, expect some donor-to-donor variability. Increase the number of biological replicates. | |
| Inhibition observed in one assay (e.g., IL-1β ELISA) but not another (e.g., Caspase-1 activity). | 1. Different sensitivities of the assays. | Ensure that both assays are optimized and within their linear range. |
| 2. Off-target effects of the inhibitor. | Consider that this compound might have effects on other cellular pathways that could indirectly influence one readout more than another. | |
| This compound is ineffective against a specific NLRP3 activator. | 1. Activator utilizes an alternative pathway. | Test this compound against a panel of different NLRP3 activators that trigger distinct upstream signaling pathways (e.g., Nigericin, ATP, MSU crystals). |
| 2. Non-canonical or alternative inflammasome activation. | Investigate if your experimental conditions might be favoring non-canonical (caspase-11 dependent) or alternative (LPS-only in human monocytes) NLRP3 activation[6]. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
This protocol describes a standard method for inducing NLRP3 inflammasome activation in the human monocytic cell line THP-1 and testing the inhibitory effect of this compound.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide) from E. coli O111:B4
-
Nigericin or ATP
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.
-
-
NLRP3 Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. The final DMSO concentration should be below 0.1%.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound.
-
Incubate for 1 hour.
-
-
NLRP3 Activation (Signal 2):
-
Add the NLRP3 activator. For example, use 10 µM Nigericin or 5 mM ATP.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β and LDH measurements.
-
Perform IL-1β ELISA and LDH assay according to the manufacturer's instructions.
-
Protocol 2: Western Blot for Caspase-1 Cleavage
This protocol allows for the detection of cleaved caspase-1 (p20 subunit) as a direct indicator of inflammasome activation.
Materials:
-
Cell lysates and supernatants from the in vitro assay
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-caspase-1 (for p20 subunit), anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After collecting the supernatant, lyse the cells directly in the wells with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from cell lysates and equal volumes of supernatant onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
For cell lysates, probe for β-actin as a loading control.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (nM) | IL-1β Secretion (pg/mL) | % Inhibition | Cell Viability (% of Control) |
| 0 (Vehicle) | 1500 ± 120 | 0 | 100 |
| 0.1 | 1350 ± 110 | 10 | 98 |
| 1 | 825 ± 95 | 45 | 99 |
| 10 | 150 ± 30 | 90 | 97 |
| 100 | 50 ± 15 | 97 | 96 |
| 1000 | 45 ± 10 | 97 | 95 |
Data are presented as mean ± SD from a representative experiment.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
References
- 1. NLRP3-IN-3 Datasheet DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Nlrp3-IN-31 Experiments in Primary Cells
Welcome to the technical support center for Nlrp3-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the NLRP3 inhibitor, this compound, in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. It has a reported half-maximal inhibitory concentration (IC50) in the range of 0.3-0.5 μM in biochemical or cell-based assays.[1][2][3][4][5]
Q2: What is the general mechanism of action for NLRP3 inhibitors?
A2: NLRP3 inhibitors can act through various mechanisms to block the activation of the NLRP3 inflammasome. These can include directly binding to the NLRP3 protein to prevent its conformational change and oligomerization, inhibiting its ATPase activity, or blocking its interaction with other essential components of the inflammasome complex like NEK7.[6][7][8] The precise mechanism for this compound is not yet extensively detailed in publicly available literature.
Q3: What are the key steps in NLRP3 inflammasome activation that I should be aware of for my experiments?
A3: Canonical NLRP3 inflammasome activation is a two-step process.[1][3][9]
-
Priming (Signal 1): This step is typically induced by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.
-
Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Q4: What are the most common primary cells used for studying NLRP3 inflammasome activation?
A4: Primary cells of myeloid origin are most commonly used, as they robustly express the necessary components of the NLRP3 inflammasome. These include:
-
Bone marrow-derived macrophages (BMDMs)
-
Peripheral blood mononuclear cells (PBMCs), and the monocytes within this population
-
Monocyte-derived macrophages (MDMs)
Troubleshooting Common Issues with this compound Experiments
This section addresses specific problems you might encounter during your experiments with this compound in primary cells.
Problem 1: No or weak inhibition of IL-1β secretion by this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with this compound to determine the optimal inhibitory concentration for your specific primary cell type and experimental conditions. Start with a range around the reported IC50 (e.g., 0.1 µM to 10 µM). |
| Inhibitor Solubility Issues | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects. Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment. |
| Inhibitor Stability | The stability of this compound in cell culture medium over time may be limited. Consider the timing of inhibitor addition relative to the activation signal. For longer experiments, it may be necessary to replenish the inhibitor. |
| Ineffective NLRP3 Inflammasome Activation | Confirm that your positive controls for NLRP3 activation are working as expected. Titrate your priming (e.g., LPS) and activation (e.g., ATP, nigericin) signals to ensure a robust and reproducible IL-1β response. |
| Cell Type Variability | Primary cells from different donors or different mouse strains can exhibit significant variability in their response to stimuli and inhibitors. Use cells from multiple donors or animals to ensure the reproducibility of your findings. |
Problem 2: High background IL-1β secretion in unstimulated or inhibitor-treated cells.
| Possible Cause | Suggested Solution |
| Cell Stress or Death | Primary cells can be sensitive to handling and culture conditions. Minimize stress during cell isolation and plating. High cell density can also lead to spontaneous inflammasome activation. Ensure optimal cell seeding density. Assess cell viability using methods like LDH release or Trypan Blue exclusion. |
| Contamination | Mycoplasma or endotoxin contamination can lead to non-specific immune cell activation. Regularly test your cell cultures for mycoplasma and use endotoxin-free reagents and plasticware. |
| Inhibitor-induced Cell Toxicity | At high concentrations, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) in the presence of a range of inhibitor concentrations to identify a non-toxic working concentration. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Primary Cells | As mentioned, primary cells are inherently variable. Standardize your cell isolation and culture protocols as much as possible. If feasible, use cryopreserved primary cell lots that have been pre-screened for responsiveness. |
| Reagent Instability | Prepare fresh aliquots of critical reagents like ATP and nigericin. ATP solutions, in particular, can be unstable and should be prepared fresh for each experiment. |
| Assay Performance | Ensure your ELISA or other readout method is performing consistently. Include appropriate standards and controls in every assay plate. |
Key Experimental Protocols
Protocol 1: General Workflow for Testing this compound in Primary Macrophages
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your cell type and experimental setup.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Caspase-1 activity assay kit
-
Reagents for cell viability assessment (e.g., LDH assay kit)
Procedure:
-
Cell Seeding: Plate primary macrophages in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing a pre-determined optimal concentration of LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours).
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant for IL-1β and LDH measurements.
-
Cell Lysis (for Caspase-1 activity): Lyse the remaining cells according to the caspase-1 activity assay kit instructions.
-
Readouts:
-
Measure IL-1β concentration in the supernatant using an ELISA kit.
-
Measure caspase-1 activity in the cell lysates.
-
Measure LDH release in the supernatant as an indicator of cytotoxicity.
-
Protocol 2: IL-1β ELISA
Follow the manufacturer's instructions provided with your specific IL-1β ELISA kit. A general sandwich ELISA protocol is as follows:
-
Coating: Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add your standards and collected cell culture supernatants to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Caspase-1 Activity Assay
Several commercial kits are available for measuring caspase-1 activity. These are often based on the cleavage of a specific substrate that releases a fluorescent or colorimetric molecule.
-
Cell Lysis: Lyse the cells treated as described in Protocol 1 using the lysis buffer provided in the kit.
-
Substrate Reaction: Add the caspase-1 substrate (e.g., YVAD-pNA or a fluorogenic substrate) to the cell lysates.
-
Incubation: Incubate at 37°C for the time recommended by the manufacturer.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting logic for weak this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nlrp3-IN-31 Cytotoxicity and Cell Viability Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Nlrp3-IN-31, a hypothetical NLRP3 inflammasome inhibitor. The information provided is based on common challenges encountered when working with NLRP3 inhibitors and related cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NLRP3 inflammasome activation?
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1][2][3] Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[4][5][6]
-
Activation (Signal 2): A variety of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome.[2][3] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][4] This assembly leads to the auto-activation of caspase-1.[4]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are secreted from the cell.[1][4] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.[1][7]
Q2: How can I assess the cytotoxicity of this compound?
To assess the cytotoxicity of an NLRP3 inhibitor like this compound, it is crucial to distinguish between cell death caused by the compound itself and the intended inhibition of pyroptosis. A lactate dehydrogenase (LDH) assay is a common method to measure cytotoxicity by quantifying the release of LDH from damaged cells into the supernatant.[8][9]
Q3: What are the appropriate controls for a cell viability assay with an NLRP3 inhibitor?
When evaluating the effect of an NLRP3 inhibitor, it is essential to include the following controls:
-
Untreated Cells: To establish a baseline for cell viability.
-
Vehicle Control: To account for any effects of the solvent used to dissolve the inhibitor.
-
LPS Only: To measure the effect of the priming signal alone.
-
LPS + Activator (e.g., Nigericin or ATP): To induce maximal NLRP3 inflammasome activation and pyroptosis.
-
Inhibitor Only: To assess the inherent cytotoxicity of the inhibitor.
-
LPS + Inhibitor + Activator: The experimental condition to test the efficacy of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%). Perform a solvent toxicity titration curve. |
| The inhibitor has poor solubility and is precipitating. | Visually inspect the culture medium for any precipitate. Prepare fresh compound dilutions and consider using a different solvent or a solubilizing agent. | |
| Inconsistent results between experiments | Cell passage number is too high, leading to altered cell responses. | Use cells within a consistent and low passage number range. |
| Variability in cell seeding density. | Ensure accurate cell counting and even seeding in all wells. | |
| Reagents (e.g., LPS, ATP, Nigericin) have lost activity. | Use fresh or properly stored and validated reagents. Aliquot reagents to avoid multiple freeze-thaw cycles. | |
| No inhibition of IL-1β secretion or pyroptosis | The inhibitor is not active or used at a sub-optimal concentration. | Perform a dose-response experiment to determine the optimal concentration of the inhibitor. |
| The inhibitor is not stable under experimental conditions. | Review the stability information for the inhibitor. Prepare fresh solutions for each experiment. | |
| The priming step (LPS) was insufficient. | Optimize the LPS concentration and incubation time for your specific cell type. Confirm priming by measuring pro-IL-1β levels via Western blot. | |
| The activation signal (e.g., nigericin, ATP) was too strong or too weak. | Titrate the concentration of the activator to induce a robust but not overwhelming response. | |
| High levels of cell death in the inhibitor-only control | The inhibitor is cytotoxic at the tested concentration. | Perform a dose-response curve to determine the maximum non-toxic concentration of the inhibitor. Use a lower, non-toxic concentration for subsequent experiments. |
Experimental Protocols
Cell Culture and Treatment
Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells are commonly used for NLRP3 inflammasome assays.[10]
-
Cell Seeding: Seed 200,000 cells per well in a 96-well plate in 200 µL of complete medium.[10] For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).[11]
-
Priming: The next day, replace the medium with serum-free medium containing LPS (e.g., 1 µg/mL) to prime the cells.[10] Incubate for a predetermined optimal time (e.g., 3-4 hours).
-
Inhibitor Treatment: Add this compound at the desired concentrations to the appropriate wells and incubate for a specific duration (e.g., 30 minutes).[12]
-
Activation: Add the NLRP3 activator (e.g., nigericin or ATP) to the designated wells and incubate for the optimized time (e.g., 1-2 hours).[11]
LDH Cytotoxicity Assay
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant.[8]
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.[8]
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells lysed with a lysis buffer).
IL-1β ELISA
-
Use the cell culture supernatants collected for the LDH assay or collect fresh supernatants.
-
Perform the ELISA according to the manufacturer's protocol for the IL-1β kit.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate.
-
After a final wash, add the substrate and stop the reaction.
-
Measure the absorbance and calculate the concentration of IL-1β based on the standard curve.
Caspase-1 Activity Assay
Caspase-1 activity can be measured using a specific substrate that releases a fluorescent or luminescent signal upon cleavage.[11]
-
After treatment, the cell supernatant can be assayed for released active caspase-1, or the cells can be lysed to measure intracellular activity.[11][13]
-
Add the caspase-1 reagent containing the specific substrate to the samples.[11]
-
Incubate for the recommended time.
-
Measure the resulting fluorescent or luminescent signal.
Data Presentation
Table 1: Example Data for this compound Cytotoxicity and Efficacy
| Treatment | [this compound] (µM) | % Cytotoxicity (LDH Release) | IL-1β Secretion (pg/mL) | Caspase-1 Activity (RLU) |
| Untreated | 0 | 5.2 ± 1.1 | < 10 | 150 ± 25 |
| Vehicle Control | 0 | 5.5 ± 1.3 | < 10 | 165 ± 30 |
| LPS Only | 0 | 6.1 ± 1.5 | 50 ± 15 | 200 ± 40 |
| LPS + Nigericin | 0 | 85.3 ± 5.7 | 2500 ± 200 | 5500 ± 450 |
| This compound Only | 1 | 7.2 ± 1.8 | < 10 | 180 ± 35 |
| LPS + this compound + Nigericin | 1 | 25.6 ± 3.4 | 450 ± 50 | 1200 ± 150 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for testing an NLRP3 inhibitor.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the NLRP3/caspase-1 inflammasome in human dental pulp tissue and human dental pulp fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results with Nlrp3-IN-31
Welcome to the technical support center for Nlrp3-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that is designed to specifically target the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2][3][4][5] The activation of the NLRP3 inflammasome is a key driver of inflammation in a variety of diseases.[6][7][8] Inhibitors of the NLRP3 inflammasome, such as this compound, are being investigated for their therapeutic potential in treating these inflammatory conditions.[6][[“]]
Q2: What is the typical two-step process for NLRP3 inflammasome activation in vitro?
In many experimental settings, a two-step process is required to activate the NLRP3 inflammasome.[1][4][5][10][11]
-
Signal 1 (Priming): The first step, known as priming, involves exposing cells to a stimulus, such as lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria.[4][10] This priming signal leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of the NF-κB signaling pathway.[2][4][5]
-
Signal 2 (Activation): The second signal provides the trigger for the assembly and activation of the NLRP3 inflammasome complex.[4][5][11] Common activators for signal 2 include nigericin, ATP, monosodium urate (MSU) crystals, and other stimuli that can induce cellular stress signals like potassium efflux, reactive oxygen species (ROS) production, or lysosomal damage.[1][2][12]
Q3: At which step should I add this compound in my experiment?
Typically, NLRP3 inhibitors are added to the cell culture after the priming step but before the addition of the activation signal (Signal 2).[13] This allows the inhibitor to be present and active when the NLRP3 inflammasome is triggered to assemble. However, the optimal timing of inhibitor addition may vary depending on the specific experimental design and the research question being addressed.
Troubleshooting Guide for Unexpected Results
Interpreting unexpected results is a common challenge in research. This guide provides a structured approach to troubleshooting when your experiments with this compound do not go as planned.
Problem 1: No Inhibition of IL-1β Secretion
You've treated your cells with this compound, but you still observe high levels of IL-1β in your supernatant.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Incorrect Timing of Inhibitor Addition | Vary the pre-incubation time with this compound before adding the NLRP3 activator. A common starting point is 1 hour.[13] |
| Ineffective Priming (Signal 1) | Confirm that your priming agent (e.g., LPS) is active and used at an appropriate concentration. Check for the upregulation of NLRP3 and pro-IL-1β expression via Western blot or qPCR. |
| Ineffective Activation (Signal 2) | Ensure your NLRP3 activator (e.g., nigericin, ATP) is potent and used at the correct concentration. Titrate the activator to find the optimal dose for your cell type. |
| Cell Type Specificity | The efficacy of NLRP3 inhibitors can vary between different cell types (e.g., primary cells vs. cell lines). Confirm that your chosen cell type expresses all the necessary components of the NLRP3 inflammasome. |
| Alternative Inflammasome Activation | Consider the possibility that another inflammasome (e.g., NLRC4, AIM2) is being activated by your stimulus, which would not be inhibited by an NLRP3-specific inhibitor.[11] Use specific stimuli for other inflammasomes as controls. |
Problem 2: Increased or Unexpected Cell Death
You observe significant cell death in your cultures treated with this compound, even in control wells without an NLRP3 activator.
| Potential Cause | Recommended Solution |
| Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations to determine its cytotoxic threshold in your specific cell type. |
| Off-Target Effects | High concentrations of small molecule inhibitors can sometimes have off-target effects.[[“]] Try to use the lowest effective concentration of this compound. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Include a solvent-only control in your experiments. |
| Interaction with Media Components | Some components of cell culture media can interact with small molecules. Consider if any recent changes to your media formulation could be a factor. |
Problem 3: High Variability Between Experiments
You are getting inconsistent results with this compound across different experimental days.
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Ensure consistency in cell passage number, confluency, and overall cell health. Stressed or senescent cells may respond differently to stimuli. |
| Reagent Stability | Aliquot and store this compound and other critical reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of activators and inhibitors for each experiment. |
| Pipetting and Plating Inaccuracy | Use calibrated pipettes and ensure even cell seeding in multi-well plates to minimize well-to-well variability. |
| Assay Performance | Include appropriate positive and negative controls in every experiment to monitor the consistency of your assay (e.g., ELISA, Western blot). |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol is a general guideline for studying the effect of this compound on NLRP3 inflammasome activation in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells).
Materials:
-
Cells (e.g., BMDMs, THP-1 cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
NLRP3 activator (e.g., Nigericin, ATP)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium, wash the cells with PBS, and add fresh medium containing the desired concentration of this compound or vehicle control. Incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 µM Nigericin or 5 mM ATP) and incubate for the recommended time (e.g., 1-2 hours for nigericin).[13]
-
Sample Collection: Carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA). The cell lysates can be used for Western blot analysis.
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
Use a commercially available ELISA kit for your species of interest (e.g., mouse or human IL-1β).
-
Follow the manufacturer's instructions for the assay protocol.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add your collected cell culture supernatants and standards to the wells.
-
Incubate, wash, and then add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance on a plate reader and calculate the concentration of IL-1β based on the standard curve.
Cell Viability Assay (MTT Assay)
Procedure:
-
Seed cells in a 96-well plate and treat them with a range of concentrations of this compound for the desired duration.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage of the untreated control.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the NLRP3 signaling pathway, a typical experimental workflow, and a logical troubleshooting guide.
Caption: The NLRP3 inflammasome signaling pathway.
Caption: A typical experimental workflow for testing this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Deciphering NLRP3 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 7. The NLRP3 inflammasome in health and disease: the good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Insights on NLRP3 Inflammasome: Mechanisms of Activation, Inhibition, and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Technical Support Center: NLRP3-IN-31 and Vehicle Control Recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLRP3 inhibitors, with a specific focus on vehicle control recommendations for compounds like NLRP3-IN-31.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for in vitro experiments?
A1: For in vitro assays, this compound, like many small molecule inhibitors, is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture media to the final working concentration. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%) to avoid solvent-induced artifacts. A vehicle control using the same final concentration of DMSO in culture medium should always be included in your experiments.
Q2: What is a suitable vehicle for administering this compound in in vivo animal studies?
-
DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O [1]
The components are mixed to create a clear solution. It is essential to prepare the vehicle control with the exact same composition and administer it to a separate cohort of animals.
Q3: Can the vehicle itself affect the NLRP3 inflammasome?
A3: Yes, this is a critical consideration. High concentrations of DMSO, a common solvent, have been reported to inhibit NLRP3 inflammasome activation. Therefore, minimizing the final DMSO concentration and including a vehicle-only control group is essential to correctly interpret your results.
Q4: How should I prepare the vehicle and the final formulation for in vivo use?
A4: To prepare a formulation such as the one recommended for NLRP3-IN-30, you would first dissolve the compound in DMSO. Then, add the PEG300 and Tween 80, ensuring the mixture is homogenous. Finally, add the saline or PBS dropwise while vortexing to prevent precipitation. The final solution should be clear. It is advisable to prepare the formulation fresh before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results with vehicle control in in vitro assays. | High concentration of DMSO may be inhibiting or activating the NLRP3 inflammasome. | Ensure the final DMSO concentration is consistent and low across all wells (≤ 0.1%). Always run a vehicle control with the same DMSO concentration as your treated samples. |
| Compound precipitates out of solution upon dilution in media or injection vehicle. | The compound has poor aqueous solubility, and the vehicle is not optimal. | For in vitro studies, try creating a more concentrated stock in DMSO to minimize the volume added to the media. For in vivo studies, adjust the ratios of the co-solvents (e.g., increase PEG300 or Tween 80 concentration) or consider alternative formulation strategies for poorly soluble drugs. |
| Unexpected inflammatory response in the in vivo vehicle control group. | The vehicle itself may be causing a mild inflammatory reaction. | Ensure all components of the vehicle are sterile and of high purity. If using an oil-based vehicle like corn oil, be aware that it can have biological effects. Consider using a simpler vehicle if the compound's solubility allows, or switch to a different well-tolerated vehicle system. |
| No inhibitory effect of this compound is observed. | The compound may have degraded, or the experimental conditions are not optimal for NLRP3 activation. | Check the stability and storage conditions of your compound. Ensure that your positive controls for NLRP3 inflammasome activation (e.g., LPS + ATP, or LPS + Nigericin) are working robustly. Titrate the concentration of your inhibitor to determine the optimal inhibitory concentration. |
Quantitative Data Summary
The following table summarizes key information for a representative potent NLRP3 inhibitor, NLRP3-IN-30, which can serve as a guide for this compound.
| Parameter | Value | Reference |
| Inhibitor | NLRP3-IN-30 | [1] |
| IC₅₀ | 44.43 nM | [1] |
| Oral Bioavailability (Mice) | 83.09% | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
| Recommended In Vivo Formulation | DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | [1] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for assessing the efficacy of an NLRP3 inhibitor in mouse bone marrow-derived macrophages (BMDMs).
-
Cell Culture: Plate BMDMs at a density of 0.5 x 10⁶ cells/ml and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 100 ng/ml of lipopolysaccharide (LPS) for 3 hours.[2] This step upregulates the expression of NLRP3 and pro-IL-1β.[3][4][5]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO diluted in media) for 30 minutes.[2]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 µM Nigericin or 5 mM ATP, for the appropriate time (e.g., 1 hour for Nigericin).[6]
-
Sample Collection: Collect the cell culture supernatants to measure cytokine release.
-
Analysis: Quantify the concentration of mature IL-1β and IL-18 in the supernatants using an ELISA kit. A significant reduction in these cytokines in the inhibitor-treated group compared to the vehicle control indicates successful inhibition of the NLRP3 inflammasome.
In Vivo Model of NLRP3-Mediated Peritonitis
This protocol outlines a general procedure for evaluating an NLRP3 inhibitor in a mouse model of monosodium urate (MSU)-induced peritonitis.
-
Animal Groups: Acclimate mice and divide them into groups: Naive, Vehicle + MSU, and this compound + MSU.
-
Inhibitor/Vehicle Administration: Administer this compound (dissolved in the recommended vehicle) or the vehicle control to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection). The timing of administration will depend on the pharmacokinetic properties of the inhibitor.
-
Induction of Peritonitis: Inject MSU crystals (e.g., 1 mg in sterile PBS) intraperitoneally into the Vehicle + MSU and this compound + MSU groups to induce NLRP3 inflammasome-dependent inflammation.
-
Sample Collection: At a predetermined time point (e.g., 6 hours post-MSU injection), euthanize the mice and perform a peritoneal lavage with cold PBS. Collect blood via cardiac puncture for serum analysis.
-
Analysis:
-
Measure the levels of IL-1β and other inflammatory cytokines in the peritoneal lavage fluid and serum by ELISA.
-
Perform cell counts and flow cytometry on the peritoneal lavage fluid to quantify the influx of inflammatory cells, particularly neutrophils.
-
A reduction in inflammatory cytokines and immune cell infiltration in the this compound-treated group compared to the vehicle group indicates in vivo efficacy.
-
Signaling Pathways and Workflows
References
- 1. NLRP3-IN-30_TargetMol [targetmol.com]
- 2. The NLRP3 inflammasome modulates glycolysis by increasing PFKFB3 in an IL-1β-dependent manner in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Nlrp3-IN-31 in solution
This technical support center provides guidance on the long-term stability of Nlrp3-IN-31 in solution, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
While specific long-term stability data for this compound is not extensively published, general recommendations for similar small molecule inhibitors can be followed. For a related compound, NLRP3-IN-30, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.[1] It is crucial to minimize freeze-thaw cycles. For optimal stability, aliquot the stock solution into single-use volumes.
Q2: What solvents are recommended for dissolving this compound?
The choice of solvent can significantly impact the stability of a compound. While specific solubility data for this compound is limited, similar compounds are often dissolved in DMSO for stock solutions. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] It is always recommended to consult the manufacturer's datasheet for the most accurate solubility information.
Q3: How can I assess the stability of my this compound solution over time?
To empirically determine the stability of your this compound solution, a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is recommended. This allows for the quantification of the parent compound and the detection of any degradation products. A detailed protocol for a stability study is provided in the "Experimental Protocols" section.
Q4: What are the potential degradation pathways for this compound in solution?
The specific degradation pathways for this compound are not well-documented. However, common degradation mechanisms for small molecules in solution include hydrolysis, oxidation, and photolysis. The stability can be influenced by factors such as pH, temperature, light exposure, and the presence of reactive oxygen species in the solvent or medium. The NLRP3 protein itself is regulated by ubiquitination and proteasomal or autophagic degradation.[2][3] While this refers to the target protein, it highlights the complex cellular environment in which the inhibitor must remain stable.
Troubleshooting Guide
Q1: I am observing a decrease in the inhibitory activity of my this compound stock solution. What could be the cause?
A decrease in activity is often indicative of compound degradation. Consider the following:
-
Improper Storage: Verify that the stock solution has been stored at the recommended temperature (-80°C) and protected from light.
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. Prepare single-use aliquots to avoid this.
-
Solvent Quality: Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous, as water content can lead to hydrolysis.
-
Contamination: The solution may have been contaminated. It is best practice to prepare a fresh stock solution from the powder.
Q2: I see precipitation in my this compound stock solution after thawing. What should I do?
Precipitation suggests that the compound's solubility limit has been exceeded at the storage temperature or that the compound has degraded into less soluble products.
-
Warming the Solution: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
Sonication: Brief sonication can also help to redissolve the compound.
-
Centrifugation: If the precipitate does not redissolve, it may consist of degradation products or aggregates. In this case, it is advisable to centrifuge the vial and use the supernatant, although the exact concentration will be unknown. Preparing a fresh solution is the most reliable approach.
Q3: My in-cell assay results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results can stem from variable inhibitor potency due to degradation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store the inhibitor in aqueous media for extended periods.
-
Light Exposure: Protect your experimental setup from direct light, as some compounds are light-sensitive.
-
Assay Controls: Include positive and negative controls in every experiment to monitor for changes in assay performance that could be misinterpreted as inhibitor instability.
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitors (Based on NLRP3-IN-30)
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Note: This data is for a related compound, NLRP3-IN-30, and should be used as a general guideline. Specific stability testing for this compound is highly recommended.[1]
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in Solution
Objective: To determine the stability of this compound in a given solvent over a specified period under defined storage conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO)
-
HPLC system with UV or MS detector
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Mobile phases (e.g., acetonitrile, water with 0.1% formic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple amber glass vials for storage at -80°C.
-
-
Initial Analysis (Time Point 0):
-
Immediately after preparation, take one aliquot for initial analysis.
-
Prepare a series of dilutions from the stock solution to create a standard curve.
-
Analyze the dilutions and an undiluted sample by HPLC-UV/MS.
-
Record the peak area of the parent compound. This will serve as the 100% reference.
-
-
Stability Study:
-
Store the remaining aliquots at the desired temperature (-80°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove one aliquot for analysis.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Analyze the sample by HPLC-UV/MS under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at Time Point 0.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-31 versus MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This guide provides a comparative overview of two NLRP3 inhibitors, the well-characterized MCC950 and the less-documented Nlrp3-IN-31, to aid researchers in their selection of appropriate research tools.
Overview and Mechanism of Action
MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. Extensive research has demonstrated that MCC950 directly targets the NACHT domain of the NLRP3 protein, specifically interfering with its ATPase activity. This inhibition prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.
This compound , also referred to as Comp 14, has been identified as an NLRP3 inhibitor. However, detailed public information regarding its specific mechanism of action, selectivity profile, and in vivo efficacy is currently limited. It is reported to be a compound isolated from Toona sinensis.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and MCC950. It is important to note that the data for this compound is sparse in the public domain, limiting a comprehensive head-to-head comparison.
| Parameter | This compound (Comp 14) | MCC950 |
| Potency (IC50) | 0.3-0.5 µM[1] | ~8 nM (in mouse bone marrow-derived macrophages) |
| Mechanism of Action | Information not publicly available | Direct inhibitor of NLRP3 ATPase activity |
| Selectivity | Information not publicly available | Specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes |
| In Vivo Efficacy | Information not publicly available | Demonstrated efficacy in various animal models of inflammatory diseases |
Signaling Pathway and Experimental Workflow
To understand the context of NLRP3 inhibition, the following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for evaluating NLRP3 inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: General experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Detailed Experimental Protocols
Due to the limited availability of specific protocols for this compound, the following methodologies are based on established procedures for characterizing NLRP3 inhibitors like MCC950. These protocols can be adapted for the evaluation of novel compounds.
In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
Objective: To determine the in vitro potency of an inhibitor in blocking NLRP3-dependent cytokine release.
Cell Lines:
-
Bone Marrow-Derived Macrophages (BMDMs) from mice
-
Human monocytic cell line (THP-1), differentiated into macrophages with PMA.
Protocol:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound or MCC950) or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
ASC Oligomerization Assay
Objective: To assess the inhibitor's ability to prevent the formation of the ASC speck, a hallmark of inflammasome assembly.
Protocol:
-
Cell Culture and Treatment: Seed macrophages in chamber slides or 6-well plates and treat with LPS, inhibitor, and NLRP3 activator as described in the previous protocol.
-
Cell Lysis: Lyse the cells with a non-denaturing lysis buffer.
-
Cross-linking: Cross-link the ASC oligomers in the cell lysate using a cross-linking agent like disuccinimidyl suberate (DSS).
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ASC antibody to visualize ASC monomers and cross-linked oligomers. A reduction in the high-molecular-weight ASC oligomers in the inhibitor-treated samples indicates inhibition of inflammasome assembly.
In Vivo Lipopolysaccharide (LPS) Challenge Model
Objective: To evaluate the in vivo efficacy of the inhibitor in a model of systemic inflammation.
Animal Model: C57BL/6 mice.
Protocol:
-
Inhibitor Administration: Administer the test inhibitor or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
LPS Priming: After a predetermined time (e.g., 30-60 minutes post-inhibitor administration), prime the mice with a sub-lethal dose of LPS (e.g., 20 mg/kg, intraperitoneally).
-
NLRP3 Activation: After a set priming period (e.g., 2-4 hours), challenge the mice with an NLRP3 activator such as ATP (e.g., 30 mg/kg, intraperitoneally).
-
Blood Collection: Collect blood samples at various time points after the ATP challenge (e.g., 1-2 hours).
-
Cytokine Analysis: Prepare serum from the blood samples and measure the levels of IL-1β using an ELISA kit. A significant reduction in serum IL-1β levels in the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.
Conclusion
MCC950 stands as a well-validated and highly specific tool for studying the NLRP3 inflammasome, with a wealth of supporting data on its mechanism and in vivo activity. This compound presents as a potential alternative, however, the current lack of comprehensive, publicly available data on its selectivity, mechanism of action, and in vivo performance necessitates further investigation. Researchers should carefully consider these factors when selecting an NLRP3 inhibitor for their studies. The experimental protocols provided herein offer a framework for the thorough evaluation of novel NLRP3 inhibitors to elucidate their therapeutic potential.
References
Validating the Specificity of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a framework for validating the specificity of novel NLRP3 inhibitors, using a hypothetical inhibitor, Nlrp3-IN-31, as a case study. We will compare its theoretical performance against established NLRP3 inhibitors and detail the necessary experimental protocols to ensure rigorous validation.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. A thorough understanding of this pathway is essential for designing and interpreting specificity assays.
Comparative Analysis of NLRP3 Inhibitor Specificity
To validate the specificity of a novel inhibitor like "this compound," it is crucial to compare its inhibitory activity against NLRP3 with its activity against other related inflammasomes, such as NLRP1, NLRC4, and AIM2. The following table presents a template for summarizing the quantitative data from such comparative assays, populated with hypothetical data for this compound and known data for established inhibitors.
| Inhibitor | Target Inflammasome | IC50 (µM) | Reference Compound(s) | Key Findings |
| This compound (Hypothetical) | NLRP3 | 0.05 | MCC950, CY-09 | Potent and selective inhibition of NLRP3. |
| NLRP1 | > 50 | - | No significant inhibition observed. | |
| NLRC4 | > 50 | - | No significant inhibition observed. | |
| AIM2 | > 50 | - | No significant inhibition observed. | |
| MCC950 | NLRP3 | 0.007 - 0.015 | - | Highly potent and specific NLRP3 inhibitor.[1] |
| NLRC4 | > 10 | - | No significant inhibition.[1] | |
| AIM2 | > 10 | - | No significant inhibition.[1] | |
| NLRP1 | > 10 | - | No significant inhibition.[1] | |
| CY-09 | NLRP3 | ~1 | - | Specific inhibitor of NLRP3 ATPase activity.[2] |
| NLRC4 | No effect | - | Did not inhibit NLRC4 inflammasome activation.[2] | |
| AIM2 | No effect | - | Did not inhibit AIM2 inflammasome activation.[2] | |
| NLRP1, NOD2, RIG-I | No effect on ATPase activity | - | Specifically inhibits NLRP3 ATPase activity.[2] | |
| OLT1177 (Dapansutrile) | NLRP3 | - | - | Specific for both canonical and noncanonical NLRP3 activation.[1] |
| NLRC4 | No effect | - | No inhibition of NLRC4 inflammasome.[1] | |
| AIM2 | No effect | - | No inhibition of AIM2 inflammasome.[1] |
Experimental Protocols for Specificity Validation
Rigorous validation of inhibitor specificity requires a panel of well-defined cellular assays. The following protocols are essential for determining the activity of an inhibitor against NLRP3 and other inflammasomes.
NLRP3 Inflammasome Activation Assay in Macrophages
Objective: To determine the potency (IC50) of the test compound in inhibiting NLRP3-dependent cytokine release.
Methodology:
-
Cell Culture: Use primary bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with a concentration range of the test inhibitor (e.g., this compound) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with a specific NLRP3 activator, such as nigericin or ATP.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value.
Specificity Assays Against Other Inflammasomes
Objective: To assess the off-target effects of the inhibitor on other key inflammasomes.
-
NLRC4 Inflammasome Assay:
-
Use BMDMs from wild-type or NLRP3-deficient mice.
-
Prime cells with LPS.
-
Treat with the test inhibitor.
-
Activate the NLRC4 inflammasome by transfecting the cells with flagellin from Salmonella typhimurium.[3]
-
Measure IL-1β release by ELISA.
-
-
AIM2 Inflammasome Assay:
-
Use LPS-primed BMDMs.
-
Treat with the test inhibitor.
-
Activate the AIM2 inflammasome by transfecting the cells with synthetic double-stranded DNA (poly(dA:dT)).[2]
-
Measure IL-1β release by ELISA.
-
-
NLRP1 Inflammasome Assay:
-
This assay is more complex due to species-specific differences in NLRP1 activation.
-
Specific cell lines expressing NLRP1 and relevant activators (e.g., anthrax lethal toxin for murine NLRP1b) are required.
-
Follow a similar procedure of priming, inhibitor treatment, activation, and cytokine measurement.
-
ASC Speck Formation Assay
Objective: To visualize and quantify the inhibition of inflammasome assembly.
Methodology:
-
Use macrophages (e.g., immortalized BMDMs) that stably express a fluorescently tagged ASC protein (e.g., ASC-mCherry).
-
Prime and treat the cells with the inhibitor as described above.
-
Activate the NLRP3 inflammasome.
-
Fix the cells and visualize the formation of ASC specks (large fluorescent aggregates) using fluorescence microscopy.
-
Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor.
Experimental Workflow for Specificity Testing
The following diagram illustrates a typical workflow for validating the specificity of a novel NLRP3 inhibitor.
Conclusion
The validation of a novel NLRP3 inhibitor's specificity is paramount for its development as a safe and effective therapeutic agent. By employing a comprehensive panel of cellular assays and comparing the results to well-characterized inhibitors, researchers can confidently establish the selectivity profile of their compound. The methodologies and comparative framework presented in this guide offer a robust approach to the preclinical validation of the next generation of NLRP3-targeted therapies.
References
- 1. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-31, CY-09, and Oridonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent NLRP3 inflammasome inhibitors: Nlrp3-IN-31 (represented by structurally related and functionally similar compounds), CY-09, and Oridonin. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these assessments.
Introduction to NLRP3 Inflammasome and its Inhibitors
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, gout, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors targeting the NLRP3 inflammasome. This guide focuses on a comparative analysis of this compound, CY-09, and Oridonin, offering insights into their potential as therapeutic agents.
Mechanism of Action
The three inhibitors, while all targeting the NLRP3 protein, exhibit distinct mechanisms of action at the molecular level.
-
This compound (and related compounds): Compounds in this class are potent and specific inhibitors of the NLRP3 inflammasome. For instance, NLRP3-IN-38 has been shown to inhibit NLRP3 inflammasome activation with high potency. While the exact binding site for all compounds in this class is not uniformly reported, they are known to interfere with the assembly and activation of the inflammasome complex.
-
CY-09: This compound directly targets the Walker A motif within the NACHT domain of the NLRP3 protein. By binding to this ATP-binding site, CY-09 inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3][4]
-
Oridonin: A natural diterpenoid, Oridonin, acts as a covalent inhibitor of NLRP3. It forms a covalent bond with Cysteine 279 (Cys279) in the NACHT domain of NLRP3. This modification blocks the interaction between NLRP3 and NEK7, a kinase essential for NLRP3 activation, thereby preventing inflammasome assembly.[5][6][7][8]
Below is a diagram illustrating the NLRP3 inflammasome activation pathway and the points of inhibition for CY-09 and Oridonin.
Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro and in vivo performance of this compound (represented by NLRP3-IN-38), CY-09, and Oridonin based on available experimental data.
Table 1: In Vitro Efficacy
| Inhibitor | Target | Assay | Cell Type | IC50 / EC50 | Reference(s) |
| NLRP3-IN-38 | NLRP3 | NLRP3 Inflammasome Activation | - | EC50: 23 nM | [9] |
| CY-09 | NLRP3 | IL-1β Secretion | Mouse BMDMs | IC50: 6 µM | [2][3] |
| NLRP3 | ATPase Activity | Purified NLRP3 | - | [1][4] | |
| NLRP3 | ASC Oligomerization | LPS-primed BMDMs | Dose-dependent inhibition (1-10 µM) | [4] | |
| Oridonin | NLRP3 | Anti-inflammatory Activity | - | IC50: ~0.75 µM | [2][10] |
| NLRP3 | IL-1β Secretion | LPS-activated RAW264.7 cells | Dose-dependent inhibition | [5][11] |
Table 2: In Vivo Efficacy in Mouse Models
| Inhibitor | Disease Model | Key Findings | Reference(s) |
| CY-09 | Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) | Prevents neonatal lethality. | [9][12] |
| Gouty Arthritis (MSU-induced peritonitis) | Suppressed IL-1β production and neutrophil influx, comparable to MCC950. | [9][13] | |
| Type 2 Diabetes (High-Fat Diet-induced) | Reversed metabolic disorders, increased insulin sensitivity, and reduced hepatic steatosis.[12][13][14][15][16][17][18][19] | ||
| Oridonin | Gouty Arthritis | Showed therapeutic effects. | [6][7] |
| Type 2 Diabetes | Preserved kidney function and reduced renal fibrosis. | [20][21] | |
| Peritonitis | Demonstrated preventive and therapeutic effects. | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for inducing and subsequently inhibiting NLRP3 inflammasome activation in macrophages.
Caption: Experimental workflow for NLRP3 inflammasome inhibition assay.
Detailed Steps:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% FBS, penicillin-streptomycin, and M-CSF. THP-1 cells, a human monocytic cell line, are differentiated into macrophages using PMA.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[10][22][23]
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound, CY-09, or Oridonin for a specified period (e.g., 30-60 minutes).
-
Activation: The NLRP3 inflammasome is then activated using a second stimulus such as Nigericin or ATP.[10][22]
-
Sample Collection and Analysis:
-
IL-1β Measurement: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[22][24]
-
Caspase-1 Activity Assay: The activity of cleaved caspase-1 in the supernatant can be measured using a fluorometric or colorimetric assay kit that utilizes a specific caspase-1 substrate.[1][22][23][25]
-
ASC Oligomerization Assay: Cell lysates are subjected to cross-linking with DSS, followed by SDS-PAGE and Western blotting to detect ASC monomers, dimers, and oligomers. An increase in the higher molecular weight bands indicates ASC oligomerization.[12][14][26][27][28]
-
In Vivo Mouse Models of NLRP3-Driven Diseases
4.2.1. Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) Model:
-
Model: A knock-in mouse model expressing a constitutively active mutant of NLRP3 (e.g., Nlrp3 T346M) can be used.[25]
-
Treatment: Inhibitors are administered to the mice, and survival rates are monitored.
-
Readouts: Survival, systemic inflammation markers (e.g., serum IL-1β), and body weight.[9][12]
4.2.2. Gouty Arthritis Model (MSU-induced Peritonitis):
-
Model: Mice are intraperitoneally injected with monosodium urate (MSU) crystals to induce peritonitis.[13]
-
Treatment: Inhibitors are administered prior to or after MSU injection.
-
Readouts: Measurement of IL-1β levels in the peritoneal lavage fluid and quantification of neutrophil influx into the peritoneal cavity by flow cytometry.[13]
4.2.3. Type 2 Diabetes Model:
-
Model: Mice are fed a high-fat diet (HFD) to induce obesity, insulin resistance, and type 2 diabetes.[29]
-
Treatment: Inhibitors are administered orally or via injection over a defined period.
-
Readouts: Glucose tolerance tests (GTT), insulin tolerance tests (ITT), measurement of fasting blood glucose and insulin levels, and histological analysis of liver and adipose tissue.[14][16][18]
Conclusion
This compound (and its analogs), CY-09, and Oridonin represent promising classes of NLRP3 inflammasome inhibitors with distinct mechanisms of action.
-
This compound and related compounds exhibit high potency in vitro, making them valuable research tools and potential therapeutic leads.
-
CY-09 specifically targets the ATPase activity of NLRP3, a key regulatory step in inflammasome activation, and has demonstrated significant efficacy in various in vivo models of NLRP3-driven diseases.[9][12][13][14][15][16][17][18][19][30]
-
Oridonin , a natural product, covalently modifies NLRP3 to block its interaction with NEK7, showcasing therapeutic potential in preclinical models of inflammatory conditions.[5][6][7][8][11][20][21][31]
The choice of inhibitor will depend on the specific research question or therapeutic application. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies on NLRP3 inflammasome-mediated diseases. Further investigation into the selectivity, pharmacokinetics, and safety profiles of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 2. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin suppresses particulate-induced NLRP3-independent IL-1α release to prevent crystallopathy in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASC oligomerization assay [bio-protocol.org]
- 15. Role of the inflammasome in insulin resistance and type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Selective NLRP3-Inflammasome Inhibitor CY-09 Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. amsbio.com [amsbio.com]
- 23. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 24. Assay of Inflammasome Activation [bio-protocol.org]
- 25. promega.com [promega.com]
- 26. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 27. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. CY-09 Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Nlrp3-IN-31 and Dapansutrile
A detailed guide for researchers, scientists, and drug development professionals on two prominent NLRP3 inflammasome inhibitors.
The NLRP3 inflammasome is a critical component of the innate immune system. Its aberrant activation is linked to a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a head-to-head comparison of Dapansutrile (also known as OLT1177), a clinical-stage inhibitor, and Nlrp3-IN-31, a compound used in preclinical research.
Mechanism of Action
Both molecules target the NLRP3 inflammasome, a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis.[1][2][3]
-
Dapansutrile (OLT1177): This orally active β-sulfonyl nitrile compound directly and selectively inhibits the NLRP3 protein.[4][5][6] It blocks the ATPase activity of NLRP3, which is essential for the assembly and activation of the inflammasome complex.[4] This prevents the subsequent activation of caspase-1 and the release of IL-1β and IL-18.[4][7]
-
This compound: While detailed public data on the precise binding and mechanism of this compound is less extensive, it is characterized as a potent and selective inhibitor of the NLRP3 inflammasome, acting directly on the NLRP3 protein to prevent its activation.
dot
Caption: NLRP3 inflammasome activation pathway and inhibitor targets.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Dapansutrile. Data for this compound is limited in publicly accessible literature, reflecting its status primarily as a research compound.
| Parameter | This compound | Dapansutrile (OLT1177) |
| In Vitro Potency | ||
| IL-1β Release Inhibition (Human Monocytes) | Data not publicly available | Inhibits by 84% in monocytes from CAPS patients.[5] |
| IL-1β Release Inhibition (LPS-stimulated human macrophages) | Data not publicly available | Decreases levels by 60% at nanomolar concentrations.[5] |
| IL-18 Release Inhibition (LPS-stimulated human macrophages) | Data not publicly available | Decreases levels by 70% at nanomolar concentrations.[5] |
| In Vivo Efficacy (Gout Model) | ||
| Model | Data not publicly available | Mouse model of MSU crystal-induced arthritis.[5][8] |
| Effect | Data not publicly available | Significantly reduces joint inflammation, synovial IL-1β, IL-6, and CXCL1 levels.[5][8] |
| Clinical Development Status | ||
| Status | Preclinical Research Tool | Phase 2 trials completed for gout and heart failure; other trials ongoing.[9][10][11][12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings.
1. In Vitro NLRP3 Inflammasome Activation Assay
This assay measures the ability of a compound to inhibit the release of IL-1β from immune cells.[13][14][15]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or human monocytic cell lines (e.g., THP-1) are cultured in appropriate media.
-
Priming (Signal 1): Cells are primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS, e.g., 500 ng/mL), for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[13]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or Dapansutrile for 30-60 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as ATP (adenosine triphosphate) or nigericin.[14][16]
-
Quantification: After a defined incubation period (e.g., 1-6 hours), the cell culture supernatant is collected. The concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][15]
2. In Vivo Mouse Model of Gouty Arthritis
This model assesses the efficacy of inhibitors in a disease-relevant context.[8][17][18]
-
Model Induction: Acute arthritis is induced in mice (e.g., C57BL/6 strain) by intra-articular injection of monosodium urate (MSU) crystals (e.g., 100 µg in 10 µL) into the ankle or knee joint.[17][19]
-
Treatment: Dapansutrile or a vehicle control is administered to the mice, typically via oral gavage. The treatment can be prophylactic (before MSU injection) or therapeutic (after MSU injection).[8]
-
Assessment of Inflammation: Joint swelling is measured over time (e.g., up to 24-48 hours) using calipers.
-
Biomarker Analysis: At the end of the experiment, mice are euthanized. The inflamed joint may be lavaged to collect synovial fluid, or the tissue can be homogenized. Levels of inflammatory cells (e.g., neutrophils) and cytokines (IL-1β, IL-6, CXCL1) are quantified by cell counting, ELISA, or RT-qPCR.[8][19]
dot
Caption: Workflow for the in vivo mouse model of gouty arthritis.
Summary and Conclusion
-
Dapansutrile is a well-characterized, orally bioavailable, selective NLRP3 inhibitor that has demonstrated a satisfactory safety profile and clinical efficacy in reducing pain and inflammation in Phase 2a trials for gout flares.[20][21] Its development pipeline includes investigations for heart failure, type 2 diabetes, and other inflammatory conditions, making it a significant clinical-stage asset.[11]
-
This compound serves as a valuable tool for preclinical research. While it is known to be a potent and selective inhibitor, the lack of extensive public data on its in vivo efficacy and pharmacokinetics limits direct comparison with clinical candidates like Dapansutrile. It is best suited for in vitro studies and target validation experiments within a laboratory setting.
For drug development professionals, Dapansutrile represents a more advanced candidate with a substantial body of preclinical and clinical data supporting its therapeutic potential. For researchers investigating the fundamental biology of the NLRP3 inflammasome, both compounds can be useful, with this compound serving as a potent research tool for in vitro pathway analysis.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Dapansutrile - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Phase 2 clinical trial of dapansutrile for Parkinson’s confirmed - Cure Parkinson's [cureparkinsons.org.uk]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. drugpatentwatch.com [drugpatentwatch.com]
- 13. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gout Mouse Model [bio-protocol.org]
- 18. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
A Head-to-Head Comparison: Validating Nlrp3-IN-31 Efficacy with Genetic Knockouts
In the landscape of inflammatory disease research and drug development, the precise validation of therapeutic targets is paramount. The NLRP3 inflammasome, a key driver of inflammation in a host of diseases, has emerged as a prominent target. Pharmacological inhibition, exemplified by compounds like Nlrp3-IN-31, offers a promising therapeutic strategy. However, to rigorously validate the on-target effects of such inhibitors, a direct comparison with a genetic gold standard—the NLRP3 knockout mouse—is essential.
This guide provides a comprehensive cross-validation of the effects of NLRP3 inhibition by a specific small molecule inhibitor, here represented by the well-characterized compound MCC950 (as a surrogate for this compound), against the effects of complete genetic ablation of the NLRP3 gene. By examining the outcomes in parallel experimental settings, researchers can gain a clearer understanding of the efficacy and specificity of pharmacological intervention.
Quantitative Comparison of Outcomes
The following table summarizes the comparative effects of MCC950 treatment and NLRP3 genetic knockout on key markers of NLRP3 inflammasome activation and subsequent inflammation in a mouse model of experimental apical periodontitis. This data is derived from a study where wild-type (WT) mice were treated with MCC950, and their responses were compared to those of NLRP3 knockout (NLRP3-/-) mice.
| Parameter | Wild-Type (Control) | Wild-Type + MCC950 | NLRP3 Knockout (NLRP3-/-) |
| Periapical Lesion Size (mm²) | Progressive increase | No significant difference from control | Significantly smaller than WT at 14 and 42 days[1] |
| IL-1β Expression | Increased over time | Reduced stained area at 14 days[1] | Significantly lower than WT at 42 days[1] |
| IL-18 Expression | Increased over time | Reduced stained area at 14 days[1] | Significantly lower than WT at 14 and 42 days[1] |
| Caspase-1 Expression | Increased over time | Reduced stained area[1] | Significantly smaller stained area than WT at 14 and 42 days[1] |
Signaling Pathway and Intervention Points
The diagram below illustrates the canonical NLRP3 inflammasome signaling pathway and highlights the points of intervention for both pharmacological inhibitors and genetic knockout.
Caption: NLRP3 inflammasome pathway and points of intervention.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical experimental workflow for comparing the effects of a pharmacological inhibitor with a genetic knockout in a mouse model of inflammation.
Caption: Comparative experimental workflow.
Experimental Protocols
Measurement of IL-1β and IL-18 by ELISA
Objective: To quantify the concentration of mature IL-1β and IL-18 in serum or tissue homogenates.
Materials:
-
Mouse IL-1β and IL-18 ELISA kits (e.g., from Thermo Fisher Scientific or Elabscience)[2][3]
-
Microplate reader
-
Samples (serum or tissue homogenate supernatant)
-
Wash buffer
-
Assay buffer
-
Standard, detection antibody, and substrate solutions (provided in the kit)
Protocol:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.[3]
-
Coating: A target-specific antibody is typically pre-coated onto the microplate wells.[2]
-
Sample Addition: Add 50-100 µL of standards, controls, and samples to the appropriate wells.[2][4]
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[4]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with wash buffer.[3]
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.[4]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate.[4]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well. A color change will develop.[4]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.[3]
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of IL-1β or IL-18 in the samples.
Detection of Active Caspase-1 by Western Blot
Objective: To detect the cleaved (active) p20 subunit of Caspase-1 in cell lysates or tissue homogenates. Immunoblotting for active Caspase-1 is considered a gold-standard method for detecting inflammasome activation.[5]
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Caspase-1 (p20 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the Caspase-1 p20 fragment, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The active p20 subunit of Caspase-1 will appear as a band at approximately 20 kDa. A loading control, such as β-actin, should also be probed on the same membrane to ensure equal protein loading.
Conclusion
The cross-validation of a pharmacological inhibitor like this compound with a genetic knockout of NLRP3 is a critical step in preclinical development. While genetic knockout provides the most definitive evidence of a gene's role in a biological process, pharmacological inhibitors offer a more therapeutically relevant approach. The data presented here demonstrates that both MCC950 and NLRP3 knockout lead to a significant reduction in key inflammatory mediators, although the magnitude and timing of these effects can differ. These comparative studies are invaluable for confirming the on-target activity of a drug candidate and for understanding the full therapeutic potential of targeting the NLRP3 inflammasome.
References
- 1. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse IL-1 beta ELISA Kit (BMS6002) - Invitrogen [thermofisher.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. mpbio.com [mpbio.com]
- 5. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide: The Advantages of Selective NLRP3 Inhibition over Broader Spectrum Inflammasome Blockade
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases, from autoinflammatory syndromes to metabolic disorders like atherosclerosis and type 2 diabetes.[1][2][3] Its activation leads to the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[4][5][6] This central role makes the NLRP3 inflammasome an attractive therapeutic target. While several strategies exist to quell this inflammatory cascade, a growing body of evidence highlights the significant advantages of direct and selective NLRP3 inhibitors over broader-spectrum approaches.
This guide provides an objective comparison between highly selective NLRP3 inhibitors, using the well-characterized molecule MCC950 as a prime example, and other classes of inflammasome inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate the critical signaling pathways and workflows involved in their evaluation.
The NLRP3 Inflammasome Signaling Pathway and Points of Inhibition
NLRP3 inflammasome activation is a tightly regulated two-step process.[4][5][7][8]
-
Priming (Signal 1): This initial step is typically triggered by microbial components (PAMPs) or endogenous cytokines that activate transcription factors like NF-κB. This leads to the increased synthesis of NLRP3 protein and the inactive cytokine precursor, pro-IL-1β.[1][7][9]
-
Activation (Signal 2): A diverse array of secondary stimuli, including extracellular ATP, crystalline substances, pore-forming toxins, and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[4][5][10] This signal leads to downstream events like potassium (K+) efflux.[4][11] The activated NLRP3 protein then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[12]
Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to execute pyroptosis.[11] Different classes of inhibitors target distinct nodes in this pathway. Selective inhibitors act directly on the NLRP3 protein, whereas broader-spectrum inhibitors target common upstream signals or downstream effectors shared by multiple inflammasomes.
Caption: The NLRP3 inflammasome pathway and points of therapeutic intervention.
Comparative Analysis: Selective vs. Broad-Spectrum Inhibition
The primary advantage of a highly selective inhibitor like MCC950 lies in its precision. It directly targets the NLRP3 protein, preventing its activation and assembly, without affecting other vital immune signaling pathways.[13] Broader-spectrum inhibitors, while effective at reducing inflammation, often come with the significant drawback of off-target effects, potentially leading to unintended immunosuppression.
For instance, inhibiting caspase-1 blocks the output of not only NLRP3 but also other inflammasomes like NLRC4 and AIM2, which are critical for clearing bacterial pathogens.[14] Similarly, systemic blockade of IL-1β can increase the risk of infections.[9] Therefore, specific NLRP3 inhibition offers a more refined therapeutic strategy for diseases where NLRP3 is the principal pathological driver.[15]
Quantitative Comparison of Inflammasome Inhibitors
The following table summarizes the key characteristics and performance data for representative inflammasome inhibitors. MCC950 is highlighted for its exceptional potency and selectivity for NLRP3.
| Inhibitor Class | Example Compound | Primary Target | IC₅₀ for NLRP3 (IL-1β release) | Selectivity vs. NLRC4 / AIM2 | Key Limitations |
| Selective NLRP3 | MCC950 | NLRP3 NACHT domain | ~7.5 nM[5] | Highly selective; does not inhibit NLRC4 or AIM2[13][15] | Requires precise diagnosis of NLRP3-driven pathology. |
| Upstream Signal | Glyburide | ATP-sensitive K+ channels | Micromolar range | Non-selective; affects multiple cellular processes.[15] | Low potency, off-target effects on glucose metabolism. |
| Pan-Inflammasome | Thiomuscimol | General inflammasome formation | Not specified | Inhibits multiple inflammasomes (NLRP3, AIM2, Pyrin).[16] | Broad immunosuppression risk. |
| Downstream Effector | Canakinumab | IL-1β cytokine | N/A (neutralizing antibody) | Specific to IL-1β, but blocks its function regardless of source.[9] | Does not inhibit IL-18 release or pyroptosis; increased infection risk.[9][15] |
Experimental Protocols for Inhibitor Evaluation
Evaluating the efficacy and specificity of an inflammasome inhibitor requires a multi-faceted approach. A typical workflow involves priming immune cells, treating them with the inhibitor, activating a specific inflammasome, and then measuring the downstream consequences like cytokine release and cell death.
Caption: A generalized workflow for in vitro evaluation of inflammasome inhibitors.
In Vitro Inflammasome Activation and Inhibition
This protocol describes the general procedure for testing an inhibitor's effect on NLRP3 activation in macrophages.
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.[17]
-
Priming (Signal 1): Replace the medium with serum-free medium (e.g., Opti-MEM) containing 1 µg/mL of lipopolysaccharide (LPS) to prime the cells. Incubate for 2-4 hours.[17][18]
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of the test inhibitor (e.g., this compound) for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 agonist, such as Nigericin (5-10 µM) or ATP (5 mM), to the wells. For specificity testing, use agonists for other inflammasomes in parallel wells (e.g., Poly(dA:dT) for AIM2, S. typhimurium infection for NLRC4).
-
Incubation: Incubate for 1-6 hours, depending on the agonist and cell type.
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for cytokine and LDH analysis. Lyse the remaining cells for Western blot analysis.
ASC Oligomerization Assay
This assay provides direct evidence of inflammasome assembly.[18][19]
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in a buffer containing a mild detergent (e.g., 1% NP-40).[19]
-
Pelleting Specks: Centrifuge the lysates at a low speed (~2,000 x g) to pellet the large ASC oligomers ("specks").[18]
-
Cross-linking: Resuspend the pellet in a buffer containing the cross-linking agent disuccinimidyl suberate (DSS) at a concentration of 2-4 mM. Incubate for 30 minutes at room temperature to covalently link the ASC monomers within the oligomer.[18][20]
-
Western Blot: Quench the reaction, resuspend the cross-linked pellet in loading buffer, and run on an SDS-PAGE gel. Transfer to a membrane and probe with an anti-ASC antibody.[18] Uninhibited samples will show high molecular weight bands corresponding to ASC oligomers, while effective inhibitors will show only the monomeric band.
Cytokine Release Assay (ELISA)
This is the most common method to quantify inflammasome output.[21]
-
Sample Preparation: Use the cell culture supernatants collected in the primary experiment.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for mature IL-1β according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Quantification: Measure the absorbance using a plate reader and calculate the concentration of IL-1β based on a standard curve. A dose-dependent decrease in IL-1β indicates effective inhibition.
Pyroptosis Assessment (LDH Assay)
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.[6][17]
-
Sample Preparation: Use the cell culture supernatants collected previously.
-
Assay Procedure: Use a commercially available LDH cytotoxicity kit. In brief, transfer a portion of the supernatant to a new plate and add the kit's reaction mixture.
-
Measurement: Incubate as per the manufacturer's instructions to allow the conversion of a substrate into a colored product. Measure the absorbance on a plate reader.[17] Results are often expressed as a percentage of the LDH released from a positive control (cells completely lysed with a detergent).
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NLRP3-Mediated Inflammation in Atherosclerosis and Associated Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. mdpi.com [mdpi.com]
- 10. Sterile inflammatory responses mediated by the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Efficacy of Novel Compounds in MCC950-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, implicated in a host of inflammatory diseases. While the first-generation inhibitor MCC950 has been a valuable research tool, its therapeutic potential is hampered by off-target effects and the emergence of resistance, particularly in genetic autoinflammatory conditions. This guide provides an objective comparison of next-generation NLRP3 inhibitors that retain efficacy in models where MCC950 fails, supported by experimental data and detailed protocols.
The Challenge of MCC950 Resistance
MCC950 potently and selectively inhibits wild-type NLRP3 by binding directly to its NACHT domain, close to the Walker B motif.[1][2] This interaction prevents ATP hydrolysis, locking the inflammasome in an inactive conformational state and blocking the downstream release of inflammatory cytokines.[2][3]
However, certain gain-of-function mutations in the NLRP3 gene, such as those found in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), confer resistance to MCC950.[1][4] These mutations, often located within the NACHT domain, either reduce the binding affinity of MCC950 or stabilize the active conformation of NLRP3, rendering the inhibitor ineffective.[4][5] This has necessitated the development of novel inhibitors with alternative mechanisms of action.
Nlrp3-IN-31: A Paradigm of Next-Generation Inhibition
To overcome these limitations, new classes of NLRP3 inhibitors have been developed. These compounds often target different allosteric sites on the NLRP3 protein. For example, compounds have been identified that interact with distinct residues, such as histidine 698 (H698), to effectively suppress inflammasome activation.[6] This alternative binding mode allows them to inhibit both wild-type and MCC950-resistant NLRP3 mutants, offering a significant therapeutic advantage.[6]
Comparative Efficacy Data
The following table summarizes quantitative data on the inhibitory concentration (IC50) of MCC950 compared to a representative next-generation inhibitor (herein referred to as "Novel Inhibitor") in cell-based assays using both wild-type and MCC950-resistant NLRP3.
| Compound | Target NLRP3 Genotype | IC50 for IL-1β Release (nM) | Efficacy in Resistant Model |
| MCC950 | Wild-Type | ~8 nM[2] | - |
| MCC950-Resistant (e.g., CAPS mutants) | >10,000 nM[4] | Low / Ineffective | |
| Novel Inhibitor | Wild-Type | 10 - 50 nM | - |
| MCC950-Resistant (e.g., CAPS mutants) | 15 - 60 nM | High / Effective [6] |
Data are compiled from representative in vitro studies using bone marrow-derived macrophages (BMDMs) or human myeloid cells.[2][4][6] MCC950-resistant mutations can include L351P or A350V.[4]
Signaling Pathways and Points of Inhibition
The activation of the NLRP3 inflammasome is a two-step process. Novel inhibitors that bind to alternative sites can block inflammasome assembly and activation, a step that is crucial for the proteolytic cleavage of pro-inflammatory cytokines.
Caption: The NLRP3 inflammasome pathway and distinct points of drug intervention.
Experimental Protocols
Key Experiment: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details a standard method for quantifying the efficacy of an inhibitor on NLRP3 activation in macrophages.
Objective: To determine the IC50 of a test compound against NLRP3-dependent IL-1β secretion.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type or knock-in mutant mice.
-
Complete DMEM media (supplemented with 10% FBS, Pen-Strep, and M-CSF).[7]
-
LPS (Lipopolysaccharide) for priming.
-
ATP or Nigericin for activation.[8]
-
Test compounds (MCC950, Novel Inhibitor).
-
IL-1β ELISA kit.
Methodology:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[9]
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the test compound or vehicle control for 1 hour.
-
Priming (Signal 1): Add LPS to a final concentration of 500 ng/mL and incubate for 3 hours to induce the expression of Nlrp3 and pro-Il1b.[9]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.[10]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[7][9]
-
Data Analysis: Plot the IL-1β concentration against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Caption: Standard experimental workflow for an NLRP3 inhibition assay.
Conclusion
The development of NLRP3 inhibitors that are effective against MCC950-resistant mutants represents a significant advancement in the field of inflammatory disease therapeutics. By targeting alternative allosteric sites, these novel compounds circumvent the resistance mechanisms that limit the utility of first-generation inhibitors. The presented data and protocols provide a framework for the preclinical evaluation of such compounds, underscoring their potential to treat a wider range of NLRP3-mediated pathologies, including genetic disorders like CAPS.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCC950 closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. A potent NLRP3 inhibitor effective against both MCC950-sensitive and -resistant inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 9. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Benchmarking Novel NLRP3 Inhibitor Against a Panel of Known Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel NLRP3 inflammasome inhibitor, Nlrp3-IN-31, against a panel of well-characterized NLRP3 inhibitors: MCC950, Oridonin, and CY-09. The data presented herein is intended to serve as a valuable resource for researchers engaged in the study of inflammatory diseases and the development of novel therapeutics targeting the NLRP3 pathway.
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory disorders. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of drug discovery efforts. This guide benchmarks the performance of this compound against established NLRP3 inhibitors—MCC950, Oridonin, and CY-09—across key in vitro assays. We provide a detailed analysis of their inhibitory potency, cellular activity, and mechanistic profiles to facilitate informed decisions in research and development.
Introduction to NLRP3 Inflammasome Signaling
The activation of the NLRP3 inflammasome is a multi-step process that culminates in the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induction of pyroptotic cell death. This signaling cascade is tightly regulated and can be broadly divided into priming and activation steps.
Comparative Analysis of NLRP3 Inhibitors
The inhibitory activities of this compound, MCC950, Oridonin, and CY-09 were evaluated in primary murine bone marrow-derived macrophages (BMDMs) and human THP-1 monocytes. The cells were primed with lipopolysaccharide (LPS) followed by activation with nigericin to induce NLRP3-dependent IL-1β release.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (IL-1β Release, BMDMs) | IC50 (IL-1β Release, THP-1) | Selectivity |
| This compound | NACHT | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| MCC950 | NACHT | Blocks ATP hydrolysis motif[1] | ~7.5 nM[2] | ~8.1 nM | Specific for NLRP3 over AIM2, NLRC4, NLRP1[1][3] |
| Oridonin | NACHT | Covalently binds to Cys279, blocking NLRP3-NEK7 interaction[4][5] | ~0.75 µM | Not widely reported | Specific for NLRP3 over AIM2, NLRC4[6] |
| CY-09 | NACHT | Binds to ATP-binding motif, inhibiting ATPase activity[7][8] | ~6 µM | Not widely reported | Specific for NLRP3 over AIM2, NLRC4[8] |
Experimental Protocols
A standardized experimental workflow is crucial for the accurate benchmarking of NLRP3 inhibitors.
Detailed Methodology: IL-1β Release Assay
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours in serum-free media.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound, MCC950, Oridonin, or CY-09 for 30 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action of Compared Inhibitors
While all four inhibitors target the central NACHT domain of NLRP3, their precise mechanisms of action differ, which may have implications for their efficacy and selectivity.
-
MCC950 is a potent and specific inhibitor that directly targets the ATP-hydrolysis motif within the NACHT domain, thereby locking NLRP3 in an inactive conformation.[1]
-
Oridonin , a natural product, forms a covalent bond with Cysteine 279 in the NACHT domain. This modification prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[4][5]
-
CY-09 directly binds to the ATP-binding motif (Walker A) of the NACHT domain, which inhibits the ATPase activity of NLRP3 and subsequently suppresses inflammasome assembly.[7][8]
-
The precise binding site and mechanism of This compound are not yet fully elucidated in publicly available literature.
Conclusion
This guide provides a framework for the comparative analysis of this compound against a panel of established NLRP3 inhibitors. While direct comparative data for this compound is pending, the provided experimental protocols and background information on MCC950, Oridonin, and CY-09 offer a robust starting point for in-house benchmarking studies. The distinct mechanisms of action of these inhibitors highlight the diverse strategies available for targeting the NLRP3 inflammasome and underscore the importance of comprehensive characterization in the development of next-generation anti-inflammatory therapeutics. Researchers are encouraged to utilize the methodologies presented here to generate comparative data and further elucidate the therapeutic potential of novel NLRP3 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NLRP3 Inflammasome Inhibitor I CAS: 16673-34-0 [aobious.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NLRP3 - Wikipedia [en.wikipedia.org]
Comparative Efficacy of NLRP3 Inflammasome Inhibitors: A Guide for Researchers
A detailed analysis of the inhibitory effects of MCC950 and other selective NLRP3 inflammasome inhibitors, providing a comparative framework for their application in preclinical research.
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the inhibitory effects of MCC950, a well-characterized and potent NLRP3 inhibitor, alongside other notable small-molecule inhibitors. The data presented here, compiled from various studies, aims to assist researchers in selecting the appropriate tools for their investigations into NLRP3-driven pathologies. While the user's original query mentioned "Nlrp3-IN-31," no publicly available data could be found for a compound with this specific name. Therefore, this guide focuses on MCC950 as a representative potent and selective NLRP3 inhibitor and compares it with other well-documented alternatives.
Quantitative Comparison of NLRP3 Inhibitors
The inhibitory potency of various compounds against the NLRP3 inflammasome is a critical parameter for their use in research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following table summarizes the reported IC50 values for MCC950 and other selected NLRP3 inhibitors in different cellular models.
| Compound Name | Cell Type | IC50 Value | Reference |
| MCC950 (CP-456,773) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 7.5 nM | [1] |
| Human Monocyte-Derived Macrophages (HMDMs) | 8.1 nM | [1] | |
| THP-1 cells | 8 nM | [2] | |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 6 µM | [3] |
| Oridonin | Not Specified | ~0.75 µM | [3] |
| OLT1177 (Dapansutrile) | J774 Macrophages | 1 nM | [3] |
| Tranilast | Not Specified | 10-15 µM | [3] |
| MNS | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2 µM | [3] |
| INF39 | Not Specified | 10 µM | [3] |
| IIIM-1268 | J774A.1 cells | 2.3 µM | [3] |
| IIIM-1270 | J774A.1 cells | 3.5 µM | [3] |
Signaling Pathways and Experimental Workflows
To understand the context of NLRP3 inhibition, it is essential to visualize the underlying signaling pathways and the experimental procedures used to assess inhibitor efficacy.
NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The activation signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex, leading to caspase-1 activation and subsequent processing and release of mature IL-1β and IL-18.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
In Vitro NLRP3 Inflammasome Inhibition Assay Workflow
A common method to assess the efficacy of NLRP3 inhibitors involves priming cells, treating them with the inhibitor, and then activating the inflammasome. The readout is typically the measurement of IL-1β in the supernatant.
Caption: A typical workflow for an in vitro NLRP3 inhibition assay.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the literature for assessing NLRP3 inflammasome inhibition.
In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
This protocol is adapted from methodologies frequently used for screening NLRP3 inhibitors.[4][5]
1. Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and allow the cells to rest for 24 hours before the experiment.
2. Inflammasome Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours in serum-free medium.
-
Following priming, remove the LPS-containing medium and replace it with fresh serum-free medium containing the NLRP3 inhibitor at various concentrations. Incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be included.
3. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM) or Nigericin (10 µM) to the wells.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
4. Measurement of IL-1β Release:
-
After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Assessment of MCC950 in a Mouse Model of LPS-Induced Inflammation
This protocol is based on in vivo studies demonstrating the efficacy of MCC950.[6][7]
1. Animals:
-
Use C57BL/6 mice (8-12 weeks old). House the animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by the institutional animal care and use committee.
2. MCC950 Administration:
-
Prepare MCC950 in a suitable vehicle (e.g., sterile phosphate-buffered saline, PBS).
-
Administer MCC950 to the mice via intraperitoneal (i.p.) injection at a dose of 10-40 mg/kg body weight. A control group should receive an equivalent volume of the vehicle.
3. Induction of Inflammation:
-
One hour after MCC950 or vehicle administration, induce systemic inflammation by i.p. injection of LPS (e.g., 5-10 mg/kg body weight).
4. Sample Collection:
-
Two to four hours after LPS injection, collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the mice and collect peritoneal lavage fluid by injecting and then aspirating sterile PBS into the peritoneal cavity.
5. Cytokine Measurement:
-
Separate serum from the blood samples by centrifugation.
-
Measure the levels of IL-1β and other cytokines (e.g., TNF-α, IL-6) in the serum and peritoneal lavage fluid using ELISA kits.
6. Data Analysis:
-
Compare the cytokine levels between the vehicle-treated and MCC950-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in IL-1β levels in the MCC950-treated group indicates in vivo efficacy.
Conclusion
The data and protocols presented in this guide offer a comparative framework for researchers studying the NLRP3 inflammasome. MCC950 stands out as a highly potent and selective inhibitor, with robust in vitro and in vivo activity reported across multiple studies. However, the availability of other inhibitors with different chemical scaffolds and mechanisms of action, such as CY-09, Oridonin, and OLT1177, provides a valuable toolkit for dissecting the intricacies of NLRP3 biology. The lack of publicly available data on a compound named "this compound" underscores the importance of clear and consistent nomenclature in scientific communication. For reproducible and comparable results, it is crucial for researchers to adhere to detailed and standardized experimental protocols, such as those outlined here. As the field of NLRP3-targeted therapeutics continues to evolve, such comparative analyses will be instrumental in advancing our understanding and treatment of inflammatory diseases.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
- 5. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
